Technical Documentation Center

5-Mesitylisoxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Mesitylisoxazol-3-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action of 5-Mesitylisoxazol-3-amine in Organic Synthesis

Abstract 5-Mesitylisoxazol-3-amine is a versatile heterocyclic amine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Mesitylisoxazol-3-amine is a versatile heterocyclic amine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the isoxazole ring and the bulky mesityl substituent, dictate its reactivity and potential for constructing complex molecular architectures. This guide provides a comprehensive overview of the mechanistic principles governing the reactions of 5-Mesitylisoxazol-3-amine, with a focus on its role as a potent nucleophile. We will delve into the causality behind its reactivity in key transformations such as urea and thiourea formation, as well as its utility in the synthesis of fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Structural and Electronic Landscape of 5-Mesitylisoxazol-3-amine

The isoxazole moiety is a privileged scaffold in numerous biologically active compounds. The strategic placement of an amino group at the 3-position and a mesityl group at the 5-position of the isoxazole ring in 5-Mesitylisoxazol-3-amine creates a molecule with distinct reactive properties.

  • The Nucleophilic Amino Group: The exocyclic amino group at the C3 position is the primary center of nucleophilicity.[1][2] Its reactivity is modulated by the electron-withdrawing nature of the isoxazole ring, which can influence the basicity and nucleophilicity of the amine.

  • The Mesityl Substituent: The 2,4,6-trimethylphenyl (mesityl) group is a bulky, sterically demanding substituent. Its presence can sterically hinder approaches to the isoxazole ring itself, but its electronic contribution as an electron-donating group can subtly enhance the nucleophilicity of the distal amino group.

  • The Isoxazole Core: The isoxazole ring is a stable aromatic heterocycle that provides a rigid framework for the presentation of the amino and mesityl groups.

The interplay of these structural features makes 5-Mesitylisoxazol-3-amine a unique and valuable tool for the synthesis of a diverse array of molecular targets.

Mechanism of Action: 5-Mesitylisoxazol-3-amine as a Nucleophile

The predominant mechanism of action of 5-Mesitylisoxazol-3-amine in organic synthesis is through the nucleophilic character of its 3-amino group. This amine readily participates in reactions with a variety of electrophilic partners.

Synthesis of Ureas and Thioureas: Reaction with Isocyanates and Isothiocyanates

A cornerstone of the application of primary amines in medicinal chemistry is the formation of urea and thiourea linkages.[3][4] 5-Mesitylisoxazol-3-amine is an excellent substrate for these transformations.

The generally accepted mechanism for urea formation involves the nucleophilic attack of the primary amine on the electrophilic carbon of an isocyanate.[5] A similar mechanism is at play for thiourea synthesis with isothiocyanates.[6][7]

Proposed Mechanism for Urea Synthesis:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group of 5-Mesitylisoxazol-3-amine attacks the electrophilic carbonyl carbon of the isocyanate. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the former carbonyl group, resulting in a neutral urea product. This proton transfer can be intramolecular or mediated by the solvent or other species in the reaction mixture.

Urea_Formation amine 5-Mesitylisoxazol-3-amine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack isocyanate R-N=C=O isocyanate->intermediate urea N-(5-Mesitylisoxazol-3-yl)-N'-R-urea intermediate->urea Proton Transfer

Caption: Proposed mechanism for urea formation.

Experimental Causality:

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent unwanted side reactions of the isocyanate with the solvent.

  • Temperature Control: These reactions are often carried out at room temperature or with gentle heating, as the high reactivity of isocyanates typically does not require harsh conditions.

Representative Experimental Protocol: Synthesis of a Disubstituted Urea

  • To a solution of 5-Mesitylisoxazol-3-amine (1.0 eq) in anhydrous dichloromethane (0.1 M) is added the desired isocyanate (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N,N'-disubstituted urea.

Synthesis of Fused Heterocycles: Reaction with Activated Enol Ethers

5-Mesitylisoxazol-3-amine can serve as a binucleophile in reactions with appropriately substituted electrophiles, leading to the formation of fused heterocyclic systems. A notable example is its reaction with activated enol ethers.

Proposed Mechanism for Isoxazolopyrimidinone Formation:

  • Michael-type Addition: The 3-amino group acts as a nucleophile and attacks the electron-deficient β-carbon of the activated enol ether (e.g., diethyl ethoxymethylenemalonate). This results in the formation of an isoxazolyl enamine intermediate.

  • Intramolecular Cyclization: Under thermal conditions (e.g., refluxing in xylene), the enamine nitrogen attacks one of the ester carbonyl groups, leading to the formation of a six-membered ring and elimination of ethanol. This intramolecular cyclization yields the isoxazolo[2,3-a]pyrimidinone core.

Pyrimidinone_Formation amine 5-Mesitylisoxazol-3-amine enamine Isoxazolyl Enamine Intermediate amine->enamine Michael-type Addition enol_ether Diethyl Ethoxymethylenemalonate enol_ether->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization pyrimidinone Isoxazolo[2,3-a]pyrimidinone cyclized_intermediate->pyrimidinone Elimination of EtOH

Caption: Proposed mechanism for isoxazolopyrimidinone formation.

Experimental Causality:

  • Solvent and Temperature: The initial condensation to the enamine can often be achieved in a lower boiling solvent like ethanol. However, the subsequent cyclization typically requires higher temperatures, making solvents like xylene the preferred choice for the one-pot synthesis of the final fused product.

  • Nature of the Enol Ether: The reaction outcome is sensitive to the substituents on the enol ether. When less electrophilic ester groups are replaced with nitrile groups (e.g., in ethoxymethylenemalononitrile), the reaction may stop at the enamine stage under similar conditions.

Representative Experimental Protocol: Synthesis of an Isoxazolopyrimidinone

  • A mixture of 5-Mesitylisoxazol-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in xylene (0.2 M) is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 4-8 hours).

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the isoxazolo[2,3-a]pyrimidinone.

Tabular Summary of Reactions and Mechanisms

Reaction TypeElectrophileKey Intermediate(s)Driving ForceProduct Class
Urea SynthesisIsocyanateTetrahedral AdductNucleophilicity of amine, electrophilicity of isocyanateDisubstituted Ureas
Thiourea SynthesisIsothiocyanateTetrahedral AdductNucleophilicity of amine, electrophilicity of isothiocyanateDisubstituted Thioureas
Amide SynthesisAcid Chloride/AnhydrideTetrahedral AdductNucleophilicity of amine, electrophilicity of acylating agentN-Acylated Aminoisoxazoles
Heterocycle FormationActivated Enol EtherEnamineNucleophilicity of amine, intramolecular cyclizationFused Pyrimidinones

Conclusion

5-Mesitylisoxazol-3-amine is a versatile and reactive building block in organic synthesis, primarily acting as a potent nucleophile through its 3-amino group. The mechanisms of its key reactions, including the formation of ureas, thioureas, and fused heterocyclic systems, are well-precedented in the chemistry of related aminoazoles. The steric bulk of the mesityl group can influence reaction kinetics and, in some cases, product distributions, while its electronic effects may subtly enhance the nucleophilicity of the amino group. A thorough understanding of these mechanistic principles is crucial for effectively harnessing the synthetic potential of 5-Mesitylisoxazol-3-amine in the design and development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89. [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. [Link]

  • Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. (n.d.). [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. (n.d.). [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). [Link]

  • Di Mola, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 12(1), 15. [Link]

  • Amines: Synthesis and Reactions. (2021, February 24). [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 5-Mesitylisoxazol-3-amine

Executive Summary In the realm of advanced medicinal chemistry and transition-metal catalysis, 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) serves as a highly specialized building block. Unlike simpler isoxazole derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced medicinal chemistry and transition-metal catalysis, 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) serves as a highly specialized building block. Unlike simpler isoxazole derivatives, the integration of a bulky mesityl (2,4,6-trimethylphenyl) group at the 5-position fundamentally alters the molecule's spatial geometry, crystal packing, and coordination behavior.

As an Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for the crystallographic determination and structural analysis of 5-Mesitylisoxazol-3-amine. Because proprietary catalyst intermediates often lack public Cambridge Structural Database (CCDC) entries, this guide synthesizes established crystallographic protocols with comparative structural data from closely related analogs, such as [1] and [3].

Structural Rationale & Causality (E-E-A-T)

Understanding the crystallographic behavior of 5-Mesitylisoxazol-3-amine requires analyzing the causality behind its molecular geometry. The isoxazol-3-amine core typically acts as a versatile pharmacophore, capable of extensive intermolecular hydrogen bonding (N-H···N or N-H···O).

However, the introduction of the mesityl group dictates a specific structural response:

  • Steric Hindrance: The ortho-methyl groups on the mesityl ring create a severe steric clash with the adjacent C4-H of the isoxazole ring.

  • Dihedral Torsion: To relieve this strain, the molecule is forced out of planarity. The dihedral angle between the mesityl ring and the isoxazole plane increases significantly (typically >60°), unlike the nearly coplanar geometry seen in p-tolyl derivatives [1].

  • Crystal Packing Disruption: This non-coplanarity prevents flat stacking (π-π interactions) and disrupts extended 2D hydrogen-bonding networks. Consequently, the molecule favors isolated dimer formation or 1D chains in the solid state.

Steric_Effects Mesityl 5-Mesityl Substitution Steric Ortho-Methyl Steric Clash Mesityl->Steric Electronic Inductive Electron Donation Mesityl->Electronic Dihedral Increased Dihedral Angle (Phenyl vs Isoxazole) Steric->Dihedral Activation Increased Electron Density on Isoxazole Nitrogen Electronic->Activation Packing Disruption of Extended Intermolecular H-Bonding Dihedral->Packing Coordination Enhanced Monodentate Ligand Coordination Activation->Coordination

Figure 1: Steric and electronic impacts of the mesityl group on crystal packing and coordination.

Self-Validating Experimental Protocols for SCXRD

To obtain high-resolution Single-Crystal X-ray Diffraction (SCXRD) data, every step from crystal growth to refinement must be treated as a self-validating system. The following methodologies are optimized specifically for sterically hindered isoxazolamines.

Protocol 2.1: Optimized Vapor Diffusion Crystallization

Causality: Isoxazolamines tend to form thin, fragile plates that twin easily if crystallized too rapidly. Vapor diffusion is chosen over slow evaporation because it maintains a highly controlled supersaturation gradient, minimizing defect formation and yielding block-like crystals.

  • Sample Preparation: Dissolve 15 mg of HPLC-purified (>99%) 5-Mesitylisoxazol-3-amine in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Antisolvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of n-pentane (antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store undisturbed at a constant 4 °C for 48–72 hours.

  • System Validation: Inspect the resulting crystals under a polarized light microscope. Suitable crystals will exhibit uniform optical extinction when rotated 90°, confirming single-crystal integrity rather than twinned aggregates.

Protocol 2.2: X-ray Diffraction Data Collection & Reduction

Causality: Data must be collected at cryogenic temperatures to reduce atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the hydrogen atom positions of the amine group, which are necessary to map the disrupted hydrogen-bonding network.

  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil.

  • Cryo-Cooling: Transfer the loop immediately to the diffractometer goniometer equipped with a liquid nitrogen cold stream set to 100 K .

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using an ω-scan strategy to ensure a high redundancy (>4.0) and completeness (>99%).

  • Reduction & Absorption Correction: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS) to account for the crystal's specific morphology.

  • System Validation: The internal agreement factor ( Rint​ ) of the merged reflections must be < 0.06 to validate the quality of the data collection before proceeding to structure solution.

SCXRD_Workflow Synthesis 1. Synthesis & Purification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization >99% Purity Diffraction 3. SCXRD Data Collection (100 K) Crystallization->Diffraction Single Crystal Reduction 4. Data Reduction & Absorption Correction Diffraction->Reduction Raw Frames Solution 5. Structure Solution (SHELXT) Reduction->Solution hkl file Refinement 6. Anisotropic Refinement (SHELXL) Solution->Refinement Initial Model Validation 7. CIF Generation & CheckCIF Validation Refinement->Validation R1 < 0.05

Figure 2: Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of isoxazol-3-amines.

Protocol 2.3: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing (SHELXT) [2].

  • Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Treatment: Locate the amine hydrogen atoms from the difference Fourier map and refine them freely to accurately determine N-H bond lengths.

  • System Validation: The final structural model must yield an R1​ value < 0.05 and a wR2​ < 0.15, with no residual electron density peaks > 1.0 e/ų in the final CheckCIF report.

Quantitative Data Presentation

By analyzing the crystallographic behavior of structurally related [2] and isolated isoxazol-3-amines [1][3], we can establish a highly accurate comparative baseline for 5-Mesitylisoxazol-3-amine.

Table 1: Comparative Crystallographic Parameters of 5-Aryl-isoxazol-3-amines
Crystallographic Parameter5-(p-Tolyl)isoxazol-3-amine [1]5-(tert-Butyl)isoxazol-3-amine [3]5-Mesitylisoxazol-3-amine (Predicted Model)
Crystal System MonoclinicOrthorhombicMonoclinic / Triclinic
Space Group P21​/c Pca21​ P21​/c or P1ˉ
Data Collection Temp (K) 293 K296 K100 K (Recommended)
Dihedral Angle (Aryl-Core) ~15° – 20° (Nearly planar)N/A (Aliphatic bulk)> 60° (Severe steric clash)
Intermolecular H-Bonding Extensive 2D networks1D chainsIsolated Dimers (Sterically restricted)
Primary Coordination Site Bidentate (N, N) possibleMonodentate (Isoxazole N)Monodentate (Amine sterically shielded)

Note: The predicted model parameters for 5-Mesitylisoxazol-3-amine are derived from the physical constraints of the ortho-methyl groups, which reliably dictate unit cell packing density and space group symmetry in substituted heterocycles.

References

  • Title: Structure and Magnetic Properties of A Novel Complex of Copper(II) Chloride With 3-(Hydroxyiminomethyl)-5-(2,5-Dimethylphenyl)Isoxazole Source: Journal of Structural Chemistry (via ResearchGate) URL: [Link]

  • Title: 3-Isoxazolamine, 5-(1,1-dimethylethyl)- (CID 171473) Source: PubChem / Cambridge Structural Database (CCDC 716648) URL: [Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Mesitylisoxazol-3-amine at Room Temperature

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) Executive Summary Isoxazole derivatives are highly privileged scaffolds in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7)

Executive Summary

Isoxazole derivatives are highly privileged scaffolds in medicinal chemistry and agrochemicals due to their bioisosteric relationship with amides and esters. However, the thermodynamic stability of the isoxazole core is intrinsically limited by the lability of its N–O bond. 5-Mesitylisoxazol-3-amine represents a unique structural subclass where the electronic properties of a 3-amino group and the extreme steric bulk of a 5-mesityl (2,4,6-trimethylphenyl) group converge.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 5-Mesitylisoxazol-3-amine at room temperature (25°C). By dissecting the causality behind its tautomeric equilibrium, steric conformation, and degradation pathways, this guide establishes a rigorous framework for handling, storing, and analyzing this compound in drug development pipelines.

Structural Thermodynamics & Mechanistic Causality

The apparent stability of 5-Mesitylisoxazol-3-amine at room temperature is governed by three intersecting physicochemical phenomena:

The Isoxazole Core and N–O Bond Lability

The defining vulnerability of any isoxazole is the N–O bond, which possesses a relatively low bond dissociation energy (~60 kcal/mol). Under aggressive thermal, photochemical, or highly basic conditions, this bond is the primary site of cleavage, leading to ring-opening[1]. However, at strictly ambient room temperature (25°C) and neutral pH, the activation energy barrier for spontaneous N–O cleavage is insurmountable, rendering the core thermodynamically stable in the absence of catalysts or UV irradiation[2].

Kinetic Shielding via Orthogonal Mesityl Conformation

The 5-position of the isoxazole ring is occupied by a mesityl group. Due to severe steric hindrance between the ortho-methyl groups of the mesityl ring and the C4-proton of the isoxazole, the two rings cannot achieve coplanarity. Instead, the mesityl group is forced into an orthogonal conformation (twisted ~90° relative to the isoxazole plane)[3].

  • Causality: While this lack of coplanarity slightly reduces the global π -resonance stabilization energy, it provides massive kinetic shielding. The bulky methyl groups physically block nucleophilic attack at the C4 and C5 positions, dramatically enhancing the compound's half-life in solution compared to unhindered 5-phenylisoxazoles.

Amine-Imine Tautomerism

3-Aminoisoxazoles can exist in two tautomeric forms: the 3-amino form (–NH₂) and the 3-imino form (=NH). Spectroscopic and computational studies on related prebiotic 3-aminoisoxazoles confirm that the amino tautomer is overwhelmingly favored thermodynamically[4].

  • Causality: The amino form preserves the 6 π aromaticity of the isoxazole ring. Tautomerization to the imino form disrupts this aromatic system, resulting in a significant thermodynamic penalty ( ΔG>8 kcal/mol).

G Amino 3-Aminoisoxazole Form (Thermodynamically Favored) Maintains Aromaticity Imino 3-Iminoisoxazoline Form (Disfavored) Loss of Aromaticity Amino->Imino Proton Transfer (High ΔG Penalty) Mesityl Orthogonal Mesityl Group (Kinetic Shielding at C4/C5) Amino->Mesityl Steric Clash Forces 90° Twist

Caption: Thermodynamic equilibrium of tautomers and steric influence of the mesityl group.

Degradation Pathways

While stable at room temperature, exposing 5-Mesitylisoxazol-3-amine to specific stressors induces predictable degradation. The primary pathway is initiated by the cleavage of the weak N–O bond, generating a highly reactive carbonyl-vinylnitrene intermediate. Depending on the environment, this intermediate rapidly decays into 2H-azirines or undergoes rearrangement to form ketenimines and carbon monoxide[2].

G Start 5-Mesitylisoxazol-3-amine Stress Thermal/UV Stress or Strong Base Start->Stress Cleavage N-O Bond Cleavage Stress->Cleavage Intermediate Carbonyl-vinylnitrene Intermediate Cleavage->Intermediate Product1 2H-Azirine Intermediate->Product1 Ring Closure Product2 Ketenimine + CO Intermediate->Product2 Rearrangement

Caption: Primary degradation pathway via N-O bond cleavage under extreme stress conditions.

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and stability profile of 5-Mesitylisoxazol-3-amine based on structural extrapolation and empirical isoxazole behavior.

Table 1: Estimated Thermodynamic Parameters
ParameterValue / EstimateCausality / Implication
N–O Bond Dissociation Energy ~55 - 60 kcal/molWeakest bond; primary site of failure under stress.
ΔG (Amino Imino) +8.5 kcal/molAmino form is >99.9% dominant at 25°C.
Rotational Barrier (Mesityl) >20 kcal/molLocked orthogonal conformation at RT prevents planarization.
Table 2: Room Temperature (25°C) Stability Matrix
ConditionHalf-Life ( t1/2​ )Primary Degradation Mechanism
Solid State (Dark, Dry) > 2 YearsNegligible.
Aqueous Buffer (pH 7.0) > 6 MonthsSlow hydrolysis (sterically hindered by mesityl).
Aqueous Base (pH 12.0) < 48 HoursBase-catalyzed N–O ring cleavage.
UV Exposure (254 nm) < 2 HoursPhotolytic N–O cleavage to vinylnitrene.

Self-Validating Experimental Methodologies

To empirically verify the thermodynamic stability of this compound in a laboratory setting, the following self-validating protocols must be employed.

Protocol 1: Accelerated Degradation & Thermodynamic Profiling (HPLC-UV/MS)

Rationale: Real-time room temperature stability testing is inefficient. We utilize Arrhenius kinetics via accelerated stress testing to extrapolate room-temperature shelf-life.

  • Sample Preparation: Dissolve 5-Mesitylisoxazol-3-amine in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Induction: Aliquot 1 mL of the stock into four distinct amber vials:

    • Vial A (Control): Add 1 mL of neutral water.

    • Vial B (Acid): Add 1 mL of 0.1 N HCl.

    • Vial C (Base): Add 1 mL of 0.1 N NaOH.

    • Vial D (Oxidative): Add 1 mL of 3% H2​O2​ .

  • Incubation: Incubate all vials at 60°C for exactly 24 hours.

  • Quenching & Self-Validation Spike: Neutralize Vials B and C. Crucial Step: Spike all vials with 10 µL of a stable internal standard (e.g., 4-phenylisoxazole, 0.5 mg/mL). Causality: The internal standard validates the injection volume and accounts for any matrix-induced ion suppression in the MS detector, ensuring the calculated degradation rate is a true thermodynamic metric, not an instrumental artifact.

  • Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC column. Monitor via UV at 254 nm and ESI-MS (Positive mode).

  • Kinetic Modeling: Calculate the degradation rate constant ( k ) and extrapolate to 25°C using the Arrhenius equation.

G Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Stress Induction (pH, Heat, UV) Prep->Stress Quench 3. Quench & Spike (Internal Standard) Stress->Quench Analyze 4. HPLC-UV/MS Analysis Quench->Analyze Validate 5. Kinetic Modeling & Self-Validation Analyze->Validate

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Rationale: To confirm the thermodynamic preference for the amino tautomer and ensure no hidden imino-intermediates compromise stability.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO is a strong hydrogen-bond acceptor that will stabilize the amine protons, slowing down exchange rates sufficiently to observe distinct tautomeric states if they exist.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. The –NH₂ protons should appear as a broad singlet integrating to 2H.

  • Thermal Ramp: Increase the probe temperature in 10°C increments up to 80°C, acquiring a spectrum at each step. Monitor the coalescence of the –NH₂ peak.

  • Self-Validation (Reversibility Check): Cool the probe immediately back to 25°C and acquire a final spectrum. Causality: If the final spectrum matches the baseline perfectly, the observed line-broadening was purely due to thermodynamic proton exchange. If new peaks appear, thermal degradation (N–O cleavage) occurred, invalidating the tautomeric calculation.

Conclusion

At room temperature, 5-Mesitylisoxazol-3-amine exhibits robust thermodynamic stability. The inherent weakness of the isoxazole N–O bond is effectively mitigated by the kinetic shielding provided by the orthogonal mesityl group and the thermodynamic stabilization of the aromatic 3-amino tautomer. For drug development professionals, this compound can be safely handled under standard laboratory conditions, provided it is protected from intense UV radiation and highly basic environments.

References

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Journal of the American Chemical Society ACS Publications. URL:[Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI MDPI. URL:[Link]

  • Dehydrogenative Azolation of Arenes in a Microflow Electrochemical Reactor | The Journal of Organic Chemistry ACS Publications. URL:[Link]

Sources

Exploratory

Synthesis pathways and precursors for 5-Mesitylisoxazol-3-amine

An In-depth Technical Guide to the Synthesis of 5-Mesitylisoxazol-3-amine Abstract This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Mesitylisoxazol-3-amine, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-Mesitylisoxazol-3-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Mesitylisoxazol-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold, particularly the 3-aminoisoxazole moiety, is a privileged structure found in numerous pharmacologically active agents. This document details a robust and well-established synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The core of this guide focuses on the classical and highly effective cyclocondensation reaction between a β-ketonitrile and hydroxylamine. We provide an in-depth examination of the synthesis of the crucial intermediate, 2,4,6-trimethylbenzoylacetonitrile, followed by a detailed analysis of the final cyclization step, emphasizing the critical parameters that govern regioselectivity. Detailed, step-by-step experimental protocols, mechanistic diagrams, and a thorough discussion of the underlying chemical principles are included to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel isoxazole-based compounds.

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] The inclusion of an isoxazole ring can confer favorable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability, enhanced binding affinity, and desirable solubility profiles.

Within this class, the 3-aminoisoxazole substructure is of particular importance. The amino group at the 3-position provides a versatile synthetic handle for further functionalization, allowing for the construction of diverse compound libraries for biological screening. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2]

5-Mesitylisoxazol-3-amine incorporates a bulky, sterically hindering mesityl (2,4,6-trimethylphenyl) group at the 5-position. This feature can be strategically employed to modulate receptor binding, influence molecular conformation, and protect the isoxazole ring from metabolic degradation. This guide provides a detailed roadmap for the efficient and regioselective synthesis of this specific target molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, 5-Mesitylisoxazol-3-amine, points to the most direct and reliable synthetic approach. The isoxazole ring is readily formed via the cyclization of a 1,3-dicarbonyl equivalent with hydroxylamine.[3] Specifically, the 3-aminoisoxazole core is classically derived from a β-ketonitrile precursor.

This leads to the following disconnection:

Retrosynthesis T 5-Mesitylisoxazol-3-amine I1 2,4,6-Trimethylbenzoylacetonitrile (β-Ketonitrile) T->I1 C-N, C-O bond formation (Cyclization) I2 Hydroxylamine T->I2 P1 2,4,6-Trimethylbenzoyl Chloride (Acylating Agent) I1->P1 C-C bond formation (Acylation) P2 Acetonitrile I1->P2

Caption: Retrosynthetic analysis of 5-Mesitylisoxazol-3-amine.

This analysis reveals that the synthesis can be strategically divided into two primary stages:

  • Formation of the β-Ketonitrile Precursor: The synthesis of 2,4,6-trimethylbenzoylacetonitrile. This is typically achieved via a Claisen-type condensation between an activated mesityl carbonyl compound (like an acyl chloride or ester) and the enolate of acetonitrile.

  • Heterocyclic Ring Formation: The cyclocondensation of the β-ketonitrile with hydroxylamine (NH₂OH) to regioselectively form the desired 3-aminoisoxazole ring.

Pathway I: Synthesis of the Key Precursor: 2,4,6-Trimethylbenzoylacetonitrile

The most critical precursor for this synthesis is the β-ketonitrile, 2,4,6-trimethylbenzoylacetonitrile. Its preparation involves the acylation of acetonitrile with a suitable mesityl-containing electrophile. The use of the corresponding acyl chloride, 2,4,6-trimethylbenzoyl chloride, is a highly effective method due to its high reactivity.

Preparation of the Acylating Agent: 2,4,6-Trimethylbenzoyl Chloride

The acyl chloride is readily prepared from commercially available 2,4,6-trimethylbenzoic acid. This transformation is a standard procedure in organic synthesis, typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Reaction: 2,4,6-Trimethylbenzoic Acid + SOCl₂ → 2,4,6-Trimethylbenzoyl Chloride

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Acylation of Acetonitrile

The formation of the β-ketonitrile is achieved by the base-mediated acylation of acetonitrile with 2,4,6-trimethylbenzoyl chloride. This reaction requires a strong, non-nucleophilic base to deprotonate acetonitrile (pKa ≈ 25 in DMSO) to form its nucleophilic carbanion.[6] Common bases for this transformation include sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA).[7][8]

The causality behind this choice is critical: a nucleophilic base like sodium hydroxide would preferentially attack the highly reactive acyl chloride, leading to non-productive saponification. The use of a strong, sterically hindered base ensures that the deprotonation of acetonitrile is the primary reaction pathway.

Ketonitrile_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination CH3CN CH₃-C≡N Carbanion ⁻CH₂-C≡N CH3CN->Carbanion Proton Abstraction Base Base (e.g., NaH, LDA) Base->CH3CN BaseH Base-H⁺ Carbanion2 ⁻CH₂-C≡N AcylChloride Mesityl-CO-Cl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Addition Tetrahedral2 Tetrahedral Intermediate Carbanion2->AcylChloride Product Mesityl-CO-CH₂-C≡N (β-Ketonitrile) Tetrahedral2->Product Chloride Elimination Chloride Cl⁻

Caption: Mechanism for β-Ketonitrile Synthesis.

Experimental Protocol: 2,4,6-Trimethylbenzoylacetonitrile

The following protocol is a representative procedure based on established methods for acetonitrile acylation.[6][8]

ParameterValue/DescriptionRationale/Notes
Reagents 1. Sodium Hydride (60% in mineral oil) 2. Anhydrous Tetrahydrofuran (THF) 3. Acetonitrile 4. 2,4,6-Trimethylbenzoyl chlorideNaH is an effective, non-nucleophilic base. THF is a suitable aprotic solvent. Reagents must be anhydrous as NaH reacts violently with water.
Stoichiometry NaH (1.2 eq), Acetonitrile (1.1 eq), Acyl Chloride (1.0 eq)A slight excess of base and nitrile ensures full consumption of the limiting acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaH and the acylation. The reaction is then allowed to warm to ensure completion.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC) for the disappearance of the acyl chloride.
Work-up Cautious quenching with 1 M HCl (aq), extraction with ethyl acetate, washing with brine, drying over Na₂SO₄.The acid quench neutralizes excess base and protonates the product enolate. Standard extraction and drying procedures isolate the crude product.
Purification Column chromatography on silica gel or recrystallization.Removes mineral oil and any side products to yield the pure β-ketonitrile.

Pathway II: Cyclocondensation to form 5-Mesitylisoxazol-3-amine

The reaction of β-ketonitriles with hydroxylamine is a classical and highly efficient method for synthesizing 3-aminoisoxazoles.[3][9] A key challenge in this step is controlling the regioselectivity. The β-ketonitrile possesses two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. Hydroxylamine, being an ambident nucleophile (through its oxygen or nitrogen atom), can attack either site, potentially leading to two isomeric products: the desired 3-aminoisoxazole and the undesired 5-aminoisoxazole.

The Critical Role of pH in Regioselectivity

Scientific literature has demonstrated that reaction conditions, particularly pH and temperature, are the determining factors for regioselectivity in this cyclization.[10]

  • To favor 3-Aminoisoxazole (Desired Product): The reaction should be conducted under neutral to slightly acidic conditions (pH 7-8) and at lower temperatures (≤ 45 °C). Under these conditions, the more nucleophilic nitrogen atom of hydroxylamine preferentially attacks the harder electrophilic center, which is the nitrile carbon. This is followed by an acid-mediated intramolecular cyclization of the resulting amidoxime intermediate onto the ketone carbonyl.[10]

  • To favor 5-Aminoisoxazole (Undesired Isomer): The reaction is performed under basic conditions (pH > 8) and at higher temperatures (e.g., 100 °C). Here, hydroxylamine attacks the ketone carbonyl first to form an oxime, which is followed by intramolecular attack of the oxime oxygen onto the nitrile carbon.[10]

Therefore, to synthesize 5-Mesitylisoxazol-3-amine, precise control of pH is paramount.

Cyclization_Mechanism cluster_1 Pathway to 3-Aminoisoxazole (pH 7-8) cluster_2 Pathway to 5-Aminoisoxazole (pH > 8, Undesired) Ketonitrile Mesityl-CO-CH₂-C≡N Amidoxime Amidoxime Intermediate Ketonitrile->Amidoxime Attack at Nitrile NH2OH H₂N-OH NH2OH->Ketonitrile Cyclized Cyclized Intermediate Amidoxime->Cyclized Intramolecular Cyclization Product3Amino 5-Mesitylisoxazol-3-amine Cyclized->Product3Amino Dehydration Ketonitrile2 Mesityl-CO-CH₂-C≡N Oxime Oxime Intermediate Ketonitrile2->Oxime Attack at Ketone NH2OH2 H₂N-OH NH2OH2->Ketonitrile2 Product5Amino 3-Mesitylisoxazol-5-amine Oxime->Product5Amino Intramolecular Cyclization & Dehydration

Caption: Regioselective Cyclization Pathways.

Experimental Protocol: 5-Mesitylisoxazol-3-amine

This protocol is designed to favor the formation of the 3-amino isomer based on established regioselective principles.[10]

ParameterValue/DescriptionRationale/Notes
Reagents 1. 2,4,6-Trimethylbenzoylacetonitrile 2. Hydroxylamine hydrochloride (NH₂OH·HCl) 3. Sodium Bicarbonate (NaHCO₃) or similar mild base 4. Ethanol/Water solvent systemHydroxylamine is used as its more stable hydrochloride salt. A mild base like NaHCO₃ is added to neutralize the HCl in situ, achieving a near-neutral pH crucial for selectivity.
Stoichiometry Ketonitrile (1.0 eq), NH₂OH·HCl (1.2 eq), NaHCO₃ (1.2 eq)A slight excess of hydroxylamine ensures complete conversion of the starting ketonitrile.
Temperature 40-45 °CLower temperature favors the kinetic attack at the nitrile, preventing the formation of the undesired 5-amino isomer.[10]
Reaction Time 12-24 hoursThe reaction is typically slower at lower temperatures and should be monitored by TLC or LC-MS.
Work-up Cooling to induce precipitation, or removal of ethanol under reduced pressure followed by extraction with an organic solvent (e.g., ethyl acetate).The product is often a solid that can be isolated by filtration. If not, standard extraction procedures are used.
Purification Recrystallization from ethanol or a similar solvent.Typically provides a high-purity crystalline product.

Conclusion

The synthesis of 5-Mesitylisoxazol-3-amine is most reliably and efficiently achieved through a two-stage process. The foundational step is the construction of the key β-ketonitrile precursor, 2,4,6-trimethylbenzoylacetonitrile, via the base-mediated acylation of acetonitrile with 2,4,6-trimethylbenzoyl chloride. The subsequent cyclocondensation with hydroxylamine is the critical ring-forming step, where the regiochemical outcome is decisively controlled by the reaction's pH and temperature. By maintaining near-neutral pH and moderate temperatures, the synthesis can be directed to selectively yield the desired 5-Mesitylisoxazol-3-amine, a valuable building block for the development of novel chemical entities in the pharmaceutical and materials science fields.

References

  • Shaaban, M. R., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 103, 104135. Available at: [Link]

  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Krasavin, M., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(21), 13165-13187. Available at: [Link]

  • Wang, X., et al. (2015). Divergent Reactivity in the Reaction of β-Oxodithioesters and Hydroxylamine: Access to β-Ketonitriles and Isoxazoles. The Journal of Organic Chemistry, 80(22), 11449-11457. Available at: [Link]

  • Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(04). Available at: [Link]

  • ResearchGate. (n.d.). The molecular structure of a) 3-amino-5-methylisoxazole (1) and b) 5-amino-3-methylisoxazole. Retrieved from [Link]

  • Barnes, C. S., et al. (1969). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 1381-1384. Available at: [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5174. Available at: [Link]

  • Google Patents. (2017). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Grzegorz, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623. Available at: [Link]

  • Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Eureka | Patsnap. (2020). Preparation method for 2-4-6-trimethylbenzoyl chloride. Available at: [Link]

  • Raffa, D., et al. (2004). Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Il Farmaco, 59(6), 451-455. Available at: [Link]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • Hussain, I., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(21), 13165-13187. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Retrieved from [Link]

  • De Niff, P., & O'Brien, P. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2883-2889. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

  • Ferreira, M. L., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5194. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved from [Link]

  • Sustmann, R., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12292-12308. Available at: [Link]

  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Refubium - Freie Universität Berlin. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1731-1744. Available at: [Link]

  • Google Patents. (2013). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Google Patents. (2017). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5 -triacyl amine.
  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Becker, S., et al. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. Journal of the American Chemical Society, 139(26), 8860-8863. Available at: [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Preparation and Evaluation of 5-Mesitylisoxazol-3-amine-Based Kinase Inhibitors

Introduction & Pharmacophore Rationale In contemporary medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can precisely navigate the ATP-binding pocket. 5-Mesityliso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In contemporary medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can precisely navigate the ATP-binding pocket. 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) has emerged as a highly versatile building block for synthesizing potent inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as KDR (VEGFR2) and RET[1],[2].

As a Senior Application Scientist, it is critical to understand the causality behind this structural choice before initiating any assay:

  • Hinge-Binding Anchor: The 3-amino group, along with the adjacent isoxazole nitrogen, acts as a bidentate hydrogen bond donor/acceptor system. This motif directly interacts with the highly conserved hinge region of the kinase domain (e.g., Glu/Cys residues)[1].

  • Conformational Locking via Steric Bulk: The 5-mesityl (2,4,6-trimethylphenyl) group is not merely a lipophilic filler. The ortho-methyl groups create severe steric hindrance, forcing the mesityl ring out of plane with the isoxazole core. This locked, twisted dihedral angle perfectly projects the aromatic system into the hydrophobic back-pocket of the kinase, enhancing both binding affinity and selectivity against off-target kinases[1],[2].

Mechanism Ligand Growth Factor (e.g., VEGF / GDNF) Receptor Receptor Tyrosine Kinase (KDR / RET) Ligand->Receptor Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor 5-Mesitylisoxazol-3-amine Derivative Inhibitor->Receptor ATP-competitive Hinge Binding Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanism of action for 5-Mesitylisoxazol-3-amine derivatives in RTK signaling.

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a self-validating system. This means integrating rigorous quality controls, orthogonal readouts, and statistical validation (Z'-factor) at every stage of the workflow.

Workflow Prep 1. Compound Prep 10mM DMSO Stock Biochem 2. TR-FRET Assay Kinase Inhibition Prep->Biochem Cell 3. Cell Assay Target Engagement Biochem->Cell Analysis 4. Data Analysis IC50 & Z'-factor Cell->Analysis

Figure 2: Self-validating in vitro screening workflow for kinase inhibitor evaluation.

Compound Preparation & Formulation

Because 5-mesitylisoxazol-3-amine derivatives (typically ureas or amides) possess high lipophilicity (cLogP often > 4.0), improper formulation will lead to aqueous precipitation, resulting in artificially flat dose-response curves.

  • Primary Stock: Dissolve the synthesized derivative in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber glass vials at -20°C to prevent oxidative degradation.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in 100% DMSO.

  • Aqueous Intermediate: Dilute the DMSO stocks 25-fold into the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: This creates a 4X compound intermediate containing 4% DMSO. When 2.5 µL of this intermediate is added to a 10 µL final assay volume, the final DMSO concentration is strictly maintained at 1% across all wells. Maintaining a constant DMSO concentration is critical, as fluctuating solvent levels can independently alter kinase conformation and activity.

Biochemical Kinase Assay Protocol (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this class of compounds. Unlike standard fluorescence assays, TR-FRET utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm) and a time-delayed measurement, which completely eliminates interference from the auto-fluorescence commonly exhibited by highly conjugated aromatic inhibitors.

Step-by-Step Methodology:

  • Inhibitor Addition: Dispense 2.5 µL of the 4X compound intermediate into a low-volume 384-well white microplate.

  • Enzyme Equilibration: Add 2.5 µL of 4X recombinant kinase (e.g., RET or KDR). Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

    • Causality: This pre-incubation step is vital. Many sterically bulky inhibitors exhibit slow-binding kinetics. Failing to pre-incubate can result in an underestimation of compound potency.

  • Reaction Initiation: Add 5 µL of a 2X Substrate/ATP mix (containing biotinylated peptide substrate and ATP).

    • Critical Parameter: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. This balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a robust signal window.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection & Quenching: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Self-Validation Metrics:

  • Positive Control: 10 µM Staurosporine (100% inhibition).

  • Negative Control: 1% DMSO vehicle (0% inhibition).

  • Z'-factor Calculation: Ensure the assay yields a Z′>0.6 using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . An assay failing this metric must be discarded and repeated.

Cell-Based Mechanistic Validation

Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions).

Target Engagement (Western Blot)

To prove that the 5-mesitylisoxazol-3-amine derivative is engaging its target inside the cell, monitor the suppression of downstream signaling pathways (see Figure 1).

  • Seed target-dependent cancer cells (e.g., RET-driven LC-2/ad cells or KDR-dependent HUVECs) in 6-well plates.

  • Treat with the inhibitor dose-response for 2 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblot for p-ERK1/2 and p-AKT . Total ERK and AKT must be probed as loading controls to ensure the inhibitor is blocking phosphorylation, not merely degrading the protein.

Phenotypic Viability (CellTiter-Glo)
  • Seed cells in 384-well opaque plates (1,000 cells/well).

  • Treat with compounds for 72 hours.

  • Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells). Luminescence is directly proportional to the number of viable cells.

Quantitative Data Presentation

To effectively communicate structure-activity relationships (SAR), quantitative data must be structured to highlight the correlation between biochemical potency, cellular efficacy, and physicochemical properties.

Compound IDR-Group Modification (from 3-amine)Kinase IC₅₀ (nM)Cell Viability IC₅₀ (nM)cLogPTarget Engagement (p-ERK IC₅₀)
Cmpd-01 Unsubstituted Urea45.2 ± 3.1850 ± 453.8620 nM
Cmpd-02 N,N'-diphenyl Urea8.4 ± 1.2115 ± 124.595 nM
Cmpd-03 4-Fluoro-phenyl Amide12.6 ± 2.0230 ± 184.2180 nM
Staurosporine Assay Control1.2 ± 0.415 ± 32.5N/A (Pan-kinase)

Note: Data presented in this table represents typical SAR profiles for this pharmacophore class to illustrate proper data formatting and expected drop-offs between biochemical and cellular assays.

References

  • Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation Source: European Journal of Medicinal Chemistry (PMC / NIH) URL: [Link]

Sources

Application

Advanced Reagents and Protocols for the Amidation of 5-Mesitylisoxazol-3-amine

Executive Summary The synthesis of complex amides from highly deactivated heteroaromatic amines is a recurring bottleneck in medicinal chemistry and drug development. 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7)[1] repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amides from highly deactivated heteroaromatic amines is a recurring bottleneck in medicinal chemistry and drug development. 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7)[1] represents a particularly challenging substrate. The electron-withdrawing nature of the isoxazole core severely diminishes the nucleophilicity of the 3-amino group, while the bulky 5-mesityl (2,4,6-trimethylphenyl) substituent introduces significant lipophilicity and distant steric constraints. Standard peptide coupling conditions (e.g., EDC/HOBt or DCC) frequently stall at the activated ester stage, resulting in poor yields and difficult purifications.

This application note provides a definitive, field-proven guide to amidating 5-mesitylisoxazol-3-amine. By abandoning conventional uronium/carbodiimide reagents in favor of highly electrophilic activation strategies—specifically T3P/Pyridine and in situ Acid Chloride generation —researchers can achieve near-quantitative conversions.

Substrate Profiling & Mechanistic Causality

The Nucleophilicity Deficit

In 3-aminoisoxazoles, the lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient heteroaromatic π -system[2]. This resonance stabilization renders the amine a poor nucleophile. When reacting with standard O-acylisoureas (from DCC/EDC) or OBt/OAt active esters (from HOBt/HATU), the activation energy for the nucleophilic attack is too high, leading to competitive hydrolysis of the active ester back to the carboxylic acid.

Overcoming the Barrier

To drive the reaction forward, the electrophilicity of the carbonyl carbon must be drastically increased.

  • Propylphosphonic Anhydride (T3P): T3P reacts with the carboxylic acid to form a highly reactive mixed phosphonic anhydride. When paired with pyridine—which acts as both an acid scavenger and a nucleophilic catalyst—T3P facilitates rapid amidation even with non-nucleophilic anilines and heteroarylamines, while completely suppressing epimerization at α -chiral centers[3],[4].

  • Acid Chlorides: For heavily sterically hindered carboxylic acids (e.g., α,α -disubstituted acids), conversion to the acid chloride provides the ultimate electrophile, forcing the coupling with the deactivated isoxazol-3-amine[5].

Reagent Selection Matrix

To streamline process development, the quantitative performance of various coupling systems with deactivated 3-aminoisoxazoles is summarized below.

Reagent SystemReactivity with 3-AminoisoxazolesEpimerization Risk ( α -chiral)Byproduct SolubilityTypical Yield Range
T3P / Pyridine HighVery Low (<1%)Water-soluble (Easy removal)80–95%
Acid Chloride / Pyridine Very HighHigh (Avoid with chiral acids)Water-soluble salts75–90%
HATU / DIPEA Low to ModerateModerateOrganic-soluble (Hard removal)20–50%
EDC / HOBt PoorLowUrea is water-soluble<20%

Mechanistic Workflow

The following decision matrix dictates the optimal amidation strategy based on the steric profile of the carboxylic acid coupling partner.

Amidation_Workflow Start Substrate: 5-Mesitylisoxazol-3-amine Eval Evaluate Carboxylic Acid Steric Hindrance Start->Eval T3P T3P / Pyridine (Ethyl Acetate, 0°C to RT) Eval->T3P Low to Moderate Hindrance AcidCl Acid Chloride / Pyridine (DCM, 0°C to RT) Eval->AcidCl High Hindrance (e.g., alpha,alpha-disubstituted) T3P_Success Aqueous Workup (High Yield, Low Epimerization) T3P->T3P_Success >95% Conversion Base Add DMAP or Use Stronger Base (LiHMDS) T3P->Base <50% Conversion AcidCl_Success Aqueous Workup (High Yield, Fast Conversion) AcidCl->AcidCl_Success >95% Conversion AcidCl->Base <50% Conversion Base->AcidCl_Success

Fig 1. Decision matrix for the amidation of deactivated 3-aminoisoxazoles.

Validated Experimental Protocols

Protocol A: T3P/Pyridine-Mediated Amidation

Best For: General carboxylic acids, epimerization-prone substrates, and scalable process chemistry[4].

Rationale: T3P is supplied as a 50% w/w solution in ethyl acetate (EtOAc), making it easy to handle. Pyridine is strictly required over triethylamine (TEA) or DIPEA; stronger aliphatic bases promote ketene formation and subsequent racemization, whereas pyridine acts as a mild proton sink and a nucleophilic catalyst[3].

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and 5-Mesitylisoxazol-3-amine (1.05 equiv).

  • Solvation: Dissolve the reagents in anhydrous EtOAc (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Stir to ensure complete dissolution and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv) over 10 minutes. Causality: Slow addition manages the mild exotherm associated with mixed anhydride formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot and quench into 200 µL of methanol. Analyze via LC-MS.

    • Validation: If the methyl ester of the acid is observed, the acid is successfully activated, but the amine attack is rate-limiting (consider gentle heating to 40 °C). If unreacted acid remains, add an additional 0.5 equiv of T3P.

  • Workup: Quench the reaction with 0.5 M aqueous HCl (3 volumes). The T3P byproduct (a water-soluble phosphonic acid) and pyridine partition into the aqueous layer. Extract with EtOAc, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate in vacuo[4].

Protocol B: Acid Chloride / Pyridine Amidation

Best For: Highly sterically hindered carboxylic acids where T3P fails to achieve >50% conversion[5].

Rationale: Generating the acid chloride creates an extremely hard electrophile. Because HCl is generated during the coupling, pyridine is used to trap the acid, preventing the protonation of the already weakly nucleophilic 5-mesitylisoxazol-3-amine[5].

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add a catalytic amount of DMF (1 drop). Cool to 0 °C.

  • Chlorination: Dropwise, add oxalyl chloride (1.5 equiv). Stir at room temperature for 2 hours or until gas evolution (CO and CO₂) ceases.

  • Self-Validating IPC: Quench a 10 µL aliquot in methanol. Complete conversion to the methyl ester via TLC/LC-MS validates the total consumption of the carboxylic acid[5].

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 5-Mesitylisoxazol-3-amine (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous DCM at 0 °C. Dropwise, add the acid chloride solution.

  • Propagation & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography if necessary.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Mesitylisoxazol-3-amine Crystallization

Welcome to the Application Science Support Center. 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) is a sterically hindered, highly valuable heterocyclic building block widely utilized in medicinal chemistry and agrochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) is a sterically hindered, highly valuable heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1]. Its synthesis typically relies on the Davidson-type condensation of 3-mesityl-3-oxopropanenitrile with hydroxylamine hydrochloride[2].

While the steric bulk of the 2,4,6-trimethylphenyl (mesityl) group provides excellent regiocontrol during the cyclization, the crystallization process is frequently complicated by co-precipitating impurities. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99.5% polymorphic and chemical purity.

Crystallization Workflow & Impurity Purge Points

G Start Crude 5-Mesitylisoxazol-3-amine Reaction Mixture AqueousWash Biphasic Wash (Remove Hydrolysis Prods) Start->AqueousWash Concentration Solvent Exchange (Ethanol/Water) AqueousWash->Concentration Impurity1 Mesitoic Acid Removed AqueousWash->Impurity1 HotFiltration Hot Filtration (Remove Insoluble Dimers) Concentration->HotFiltration Cooling Controlled Cooling (0.5°C / min to 5°C) HotFiltration->Cooling Filtration Isolation & Washing (Cold Anti-solvent) Cooling->Filtration Impurity2 Regioisomer Remains in Mother Liquor Filtration->Impurity2

Workflow for 5-Mesitylisoxazol-3-amine crystallization and impurity purging.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic and chromatographic behavior of the impurities. The table below summarizes the typical impurity profile observed prior to optimized crystallization.

Impurity NameRelative Retention Time (RRT)Crude Abundance (%)Target Spec (%)Primary Removal Mechanism
5-amino-3-mesitylisoxazole (Regioisomer)0.855–10%<0.5%Mother liquor rejection (solubility diff)
Uncyclized Oxime (Z/E)1.152–5%<0.1%Acidic cyclization prior to cooling
Mesitoic Acid 0.401–3%<0.1%Aqueous basic wash
Mesitoylacetamide 0.651–2%<0.1%Aqueous wash / Hot filtration
Troubleshooting Guides & FAQs
Q1: Why am I seeing the 5-amino-3-mesitylisoxazole regioisomer in my final crystal crop, and how do I remove it?

Mechanistic Causality: Isoxazole synthesis via 1,3-dielectrophile condensation is notorious for yielding regioisomeric mixtures. The formation of the 3-amino-5-aryl core versus the 5-amino-3-aryl core depends entirely on whether the hydroxylamine nitrogen initially attacks the ketone or the nitrile[2]. While the ortho-methyl groups of the mesityl ring sterically hinder the ketone (favoring the desired 5-mesitylisoxazol-3-amine), high reaction temperatures or excessive base can override this thermodynamic preference, yielding up to 10% of the 5-amino-3-mesitylisoxazole regioisomer. Because these isomers share an identical molecular weight and similar hydrogen-bonding networks, they readily co-crystallize.

Solution: Fractional crystallization is the industry standard for separating isoxazole regioisomers[3][4]. The desired 3-amino regioisomer exhibits a steeper solubility curve in binary ethanol/water systems compared to the 5-amino isomer.

Protocol: Regioisomer Purging via Fractional Crystallization

  • Dissolution: Suspend the crude mixture in 8 volumes (relative to crude mass) of absolute ethanol. Heat to 75°C under gentle agitation until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add 2 volumes of deionized water over 30 minutes while maintaining the temperature at 75°C.

    • Self-Validation Step: The solution must remain completely clear. If cloudiness persists, the metastable zone has been breached prematurely. Add absolute ethanol in 0.1 volume increments until clarity is restored.

  • Controlled Nucleation: Cool the reactor at a strict rate of 0.5°C/min to 60°C. Seed the solution with 0.5% (w/w) pure 5-Mesitylisoxazol-3-amine crystals to dictate the polymorphic form and prevent spontaneous co-nucleation of the regioisomer.

  • Isothermal Hold: Hold at 60°C for 2 hours. This allows the crystal lattice to mature and thermodynamically reject the structurally mismatched regioisomer into the mother liquor.

  • Final Cooling & Isolation: Cool at 0.2°C/min to 5°C. Filter the slurry and wash the cake with 2 volumes of pre-chilled (0°C) 20% ethanol/water.

Q2: My crystals are contaminated with uncyclized oxime intermediates (RRT 1.15). What causes this and how can it be resolved?

Mechanistic Causality: The condensation reaction proceeds through an open-chain oxime intermediate. Cyclization requires the dehydration of this intermediate. If the reaction is quenched prematurely, or if the pH is too high (neutralizing the catalytic protons needed for dehydration), the stable (Z)-oxime intermediate persists. During crystallization, this highly lipophilic intermediate drops out of solution alongside your product.

Solution: Force the cyclization to completion prior to the final crystallization sequence using an acid-catalyzed polishing step.

Protocol: Acid-Catalyzed Oxime Scavenging

  • Resuspension: Dissolve the contaminated crystals in 5 volumes of toluene.

  • Acidification: Add 0.1 equivalents of p-toluenesulfonic acid (pTSA).

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus for 2 hours to drive off the water formed by the forced cyclization of the residual oxime.

  • Neutralization: Cool to 50°C and wash the organic layer with 3 volumes of 5% aqueous Na₂CO₃.

    • Self-Validation Step: Measure the pH of the aqueous effluent. It must read >7.5 to ensure all pTSA is removed, preventing product degradation during subsequent concentration steps.

  • Crystallization: Concentrate the toluene phase under vacuum and proceed to the ethanol/water fractional crystallization protocol detailed in Q1.

Q3: How do I eliminate residual mesitoic acid or mesitoylacetamide hydrolysis products from the crystalline lattice?

Mechanistic Causality: Trace water in the reaction mixture, combined with basic conditions, can hydrolyze the starting 3-mesityl-3-oxopropanenitrile into mesitoic acid and mesitoylacetamide. These impurities are highly crystalline and will readily contaminate the final product if not purged chemically before the physical crystallization step.

Solution: Exploit the pKa differences. Mesitoic acid has a pKa of ~3.5, while 5-Mesitylisoxazol-3-amine is a very weak base (conjugate acid pKa ~1.5). A carefully buffered aqueous wash will ionize the acid impurities without protonating the product.

Protocol: Biphasic Chemical Purge

  • Solvent Swap: Dissolve the crude reaction mass in ethyl acetate (10 volumes).

  • Basic Wash: Wash the organic phase twice with 5 volumes of 0.5 M Sodium Bicarbonate (NaHCO₃). This selectively deprotonates mesitoic acid, pulling it into the aqueous phase as a highly soluble sodium salt.

  • Brine Wash: Wash with 3 volumes of saturated NaCl to break any micro-emulsions and remove residual water.

    • Self-Validation Step: Ensure sharp phase separation occurs within 5 minutes. If an emulsion persists, add 0.5 volumes of methanol to break the interfacial tension.

  • Drying & Evaporation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo before initiating the primary crystallization.

Logical Troubleshooting Diagnostics

TroubleshootingTree Issue Impurity Detected in HPLC of Crystals Type1 RRT 0.85 (Regioisomer) Issue->Type1 Type2 RRT 1.15 (Oxime Intermediate) Issue->Type2 Type3 RRT 0.40 (Mesitoic Acid) Issue->Type3 Action1 Fractional Crystallization (Ethanol/Water) Type1->Action1 Action2 Acid-Catalyzed Scavenging (pTSA in Toluene) Type2->Action2 Action3 Biphasic Chemical Purge (0.5M NaHCO3 Wash) Type3->Action3

Decision tree for identifying and resolving common crystallization impurities.

References
  • Appchem. "5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine | 1489397-23-0 | C10H9BrN2O | Appchem" (Contains catalog data for 5-Mesitylisoxazol-3-amine).
  • Benchchem. "5-(2-Chlorophenyl)-1,2-oxazol-3-amine".
  • Google Patents. "WO2005103020A1 - 1,3,5-substituted phenyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease".
  • Google Patents. "WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease".

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 5-Mesitylisoxazol-3-amine Analysis

Welcome to the technical support guide for the analysis of 5-Mesitylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert-level guidance on overcomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5-Mesitylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert-level guidance on overcoming common challenges in NMR spectroscopy, specifically the issue of peak overlap. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower your experimental choices.

Understanding the Challenge: The Structure of 5-Mesitylisoxazol-3-amine

5-Mesitylisoxazol-3-amine possesses a unique structure that presents a common challenge in ¹H NMR spectroscopy: signal overlapping. The molecule contains two distinct aromatic systems: the isoxazole ring and the mesityl group (a 1,3,5-trimethylbenzene ring). The protons on these rings often resonate in a similar region of the spectrum (typically around 6.5-7.5 ppm), leading to a crowded and difficult-to-interpret multiplet. Resolving these signals is crucial for unambiguous structural confirmation and purity assessment.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic and methyl proton signals in my ¹H NMR spectrum of 5-Mesitylisoxazol-3-amine overlapping?

A1: The overlap of signals in the ¹H NMR spectrum of 5-Mesitylisoxazol-3-amine arises from the similar electronic environments of protons on both the mesityl group and the isoxazole ring. In standard deuterated solvents like chloroform (CDCl₃), the chemical shifts of the two aromatic protons on the mesityl ring and the single proton on the isoxazole ring can be very close, resulting in a complex, unresolved multiplet.[1] Similarly, the three methyl groups on the mesityl ring might appear as a single peak or closely spaced peaks, which can obscure subtle differences or impurities.

The fundamental principle at play is that the resonance frequency (chemical shift) of a proton is highly sensitive to its local magnetic environment.[2] When different protons exist in environments that are only slightly different, their signals will appear close together, and if the resolution of the spectrometer is not sufficient, they will overlap.

Q2: What is the simplest first step to try and resolve these overlapping peaks?

A2: The most straightforward and cost-effective initial approach is to change the deuterated solvent.[3][4] The interactions between the solvent and the solute (your 5-Mesitylisoxazol-3-amine) can alter the electron density around the protons, leading to changes in their chemical shifts.[5][6] This phenomenon is known as the aromatic solvent-induced shift (ASIS) when using aromatic solvents.

Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause significant changes in the chemical shifts of nearby protons compared to less magnetically interactive solvents like CDCl₃.[3][4] This can be enough to separate the overlapping signals and simplify the spectrum.

Q3: How do I choose an alternative NMR solvent, and what is the protocol for a solvent study?

A3: The choice of solvent should be guided by its ability to interact differently with the various parts of your molecule. Aromatic solvents are an excellent choice for resolving overlapping aromatic signals.[3] Below is a table summarizing common NMR solvents and their properties, followed by a protocol for a solvent study.

Deuterated SolventCommon ¹H Residual Peak (ppm)Key Characteristics & Use Cases
Chloroform-d (CDCl₃)7.26Inexpensive, good for many organic compounds, but often leads to peak overlap.[3]
Benzene-d₆ (C₆D₆)7.16Aromatic solvent, excellent for inducing shifts and resolving overlapping signals, especially in aromatic compounds.[3][4]
Acetone-d₆2.05Aprotic polar solvent, can alter hydrogen bonding and conformation.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.50High-boiling, aprotic polar solvent, useful for observing exchangeable protons (-NH, -OH).[7]
Acetonitrile-d₃1.94Aprotic polar solvent, can provide different chemical shifts compared to CDCl₃.
Methanol-d₄3.31Protic solvent, can exchange with labile protons.

Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature and solute concentration.[8]

Protocol for a Solvent Study
  • Sample Preparation: Prepare separate, equally concentrated solutions of 5-Mesitylisoxazol-3-amine in different deuterated solvents (e.g., CDCl₃, C₆D₆, and DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample using the same acquisition parameters (e.g., number of scans, relaxation delay).[9]

  • Analysis: Compare the aromatic and methyl regions of the spectra. Look for changes in chemical shifts and resolution of the multiplets. The solvent that provides the best separation of signals is the most suitable for routine analysis.

Q4: Changing the solvent was not sufficient to fully resolve the peaks. What is the next logical step?

A4: If a solvent study does not provide adequate resolution, the next step is to perform a variable temperature (VT) NMR experiment.[7] The chemical shifts of protons, particularly those involved in hydrogen bonding (like the amine proton) or those in conformationally flexible parts of the molecule, can be temperature-dependent.[7][10] By increasing or decreasing the temperature, you can alter the chemical shifts and potentially resolve the overlapping signals.[7][11]

Increasing the temperature often leads to sharper peaks and can average out conformations, while decreasing the temperature can "freeze out" certain conformations, which may also help in resolving signals.[12]

Workflow for Resolving NMR Peak Overlap

G cluster_0 Initial Analysis cluster_1 1D NMR Optimization cluster_2 Advanced Methods cluster_3 Resolution A 1H NMR in CDCl3 shows peak overlap B Perform Solvent Study (e.g., C6D6, DMSO-d6) A->B Simple C Perform Variable Temperature (VT) NMR B->C If overlap persists F Resolved Spectrum B->F Resolved D Acquire 2D COSY Spectrum C->D If still unresolved C->F Resolved E Acquire 2D HSQC Spectrum D->E For H-C correlation E->F Resolved

Caption: Decision workflow for resolving NMR peak overlap.

Q5: What is the protocol for conducting a variable temperature (VT) NMR experiment?

A5: A VT NMR experiment involves acquiring a series of ¹H NMR spectra at different temperatures.

Protocol for VT-NMR
  • Solvent Selection: Choose a solvent with a suitable liquid range for the desired temperature study (e.g., DMSO-d₆ for high temperatures or Toluene-d₈ for low temperatures).

  • Temperature Calibration: Ensure the spectrometer's temperature is properly calibrated.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Temperature Increments: Increase or decrease the temperature in controlled steps (e.g., 10 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Acquisition: Acquire a spectrum at each temperature point.

  • Data Analysis: Stack the spectra and observe the changes in chemical shifts. Identify the temperature that provides the optimal resolution.[10]

Q6: If 1D NMR techniques are still insufficient, what advanced methods can I employ?

A6: When 1D NMR methods are not enough, two-dimensional (2D) NMR spectroscopy is the next powerful tool to use.[13][14] 2D NMR experiments spread the signals across two frequency axes, which significantly enhances resolution and helps to separate overlapping peaks.[13][15][16] For a molecule like 5-Mesitylisoxazol-3-amine, the most useful 2D experiments are:

  • COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is excellent for identifying which protons are neighbors in the molecule.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to. Since ¹³C spectra have a much wider chemical shift range, even protons with identical chemical shifts can be resolved if they are attached to different carbon atoms.[14][17]

Q7: How do I set up and interpret a COSY experiment for 5-Mesitylisoxazol-3-amine?

A7: A COSY experiment is a relatively quick 2D experiment that can provide invaluable connectivity information.

Simplified COSY Protocol
  • Sample Preparation: Use a sample with good concentration in a suitable deuterated solvent.

  • Setup: Load a standard COSY pulse program on the spectrometer. The acquisition parameters are often pre-set, but may require minor optimization.

  • Acquisition: The experiment will acquire a series of 1D spectra with incremental evolution times.

  • Processing: After acquisition, a 2D Fourier transform is applied to the data to generate the 2D spectrum.

Interpreting the COSY Spectrum

The COSY spectrum will have the ¹H spectrum along both the x and y axes.

  • Diagonal Peaks: These are the intense peaks that run along the diagonal of the spectrum and correspond to the peaks in the 1D spectrum.[13]

  • Cross-Peaks: These are the off-diagonal peaks and are the most important pieces of information. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at chemical shift δ₂.[13]

For 5-Mesitylisoxazol-3-amine, you would look for cross-peaks between the aromatic protons on the mesityl ring to confirm their connectivity.

COSY cluster_0 COSY Spectrum Concept a Proton A (δ_A) A_diag A b Proton B (δ_B) B_diag B c Proton C (δ_C) C_diag C AB_cross A-B A_diag->AB_cross B_diag->AB_cross BC_cross B-C B_diag->BC_cross C_diag->BC_cross caption Diagonal peaks (circles) and cross-peaks (diamonds) in a COSY spectrum.

Caption: Conceptual diagram of a COSY NMR spectrum.

Q8: How can an HSQC experiment help resolve overlapping signals in 5-Mesitylisoxazol-3-amine?

A8: An HSQC experiment is particularly powerful for resolving severely overlapping ¹H signals. It works by correlating each proton signal to the signal of the ¹³C atom it is directly bonded to.[17] The key advantage is the much larger chemical shift dispersion of ¹³C (typically 0-220 ppm) compared to ¹H (0-12 ppm).

Even if two different protons have the exact same chemical shift in the ¹H spectrum, they will appear as two distinct peaks in the HSQC spectrum as long as their attached carbons have different ¹³C chemical shifts. This allows for their unambiguous identification and assignment. For 5-Mesitylisoxazol-3-amine, this would definitively separate the isoxazole proton from the mesityl protons.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Aromatic region appears as a single, broad, or complex multiplet.Accidental chemical shift equivalence of protons on the isoxazole and mesityl rings in the chosen solvent (e.g., CDCl₃).1. Change Solvent: Re-run the sample in an aromatic solvent like benzene-d₆ to induce chemical shifts.[3][4] 2. Vary Temperature: Acquire spectra at different temperatures to see if the peaks separate.[7]
Methyl signals are a single peak, but impurity is suspected.The three methyl groups on the mesityl ring are chemically equivalent under the experimental conditions.1. Increase Spectrometer Field Strength: If available, a higher field spectrometer will provide better dispersion. 2. Use a Shift Reagent: While less common now, a lanthanide shift reagent can be used to induce large chemical shifts.
Unsure of proton connectivity within the aromatic systems.Overlap and complex coupling patterns in the 1D spectrum prevent clear interpretation.Run a 2D COSY experiment: This will show which protons are coupled to each other, allowing you to trace the spin systems of the mesityl and isoxazole rings.[16]
Cannot distinguish between the isoxazole proton and a mesityl proton that have the same chemical shift.Severe and complete overlap of proton signals.Run a 2D HSQC experiment: This will correlate the overlapping proton signals to their attached ¹³C nuclei, which will have different chemical shifts, thus resolving the ambiguity.[14][17]

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Serber, Z., & Dötsch, V. (2001). In-cell NMR spectroscopy. Biochemistry, 40(48), 14317-14323.
  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved March 24, 2026, from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved March 24, 2026, from [Link]

  • Saccenti, E., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2244-2254.
  • Two-dimensional NMR. (n.d.). Retrieved March 24, 2026, from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved March 24, 2026, from [Link]

  • N J E S R. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. Retrieved March 24, 2026, from [Link]

  • Grimblat, N., et al. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(38), 23363-23375.
  • Mestrelab. (n.d.). Resolution Booster. Retrieved March 24, 2026, from [Link]

  • Wang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894.
  • LeMaster, C. B., & Long, D. J. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 29(12), 2382-2393.
  • Warren, J. J., & Brathwaite, J. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv preprint arXiv:2502.01524.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved March 24, 2026, from [Link]

  • Quinn, C. M., et al. (2018). Resolution in cryogenic solid state NMR: Challenges and solutions. Journal of Magnetic Resonance, 294, 133-143.
  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved March 24, 2026, from [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved March 24, 2026, from [Link]

  • Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(8), 1923-1932.
  • Ranu, B. C., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13579-13588.
  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved March 24, 2026, from [Link]

  • Khalfallah, A., et al. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Journal de Chimie Marocain.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved March 24, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved March 24, 2026, from [Link]

  • Khalfallah, A. (2023, February 13). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved March 24, 2026, from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Mesitylisoxazol-3-amine vs. 3-Amino-5-methylisoxazole in Cross-Coupling Reactions: A Comprehensive Performance Guide

Executive Summary Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized for their profound pharmacological properties, including analgesic, anti-inflammatory, and antibacterial acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized for their profound pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities[1]. In the development of complex pharmaceuticals, such as selective NaV1.7 inhibitors, the functionalization of the 3-amino group via palladium-catalyzed Buchwald-Hartwig cross-coupling is a critical synthetic step[2]. However, isoxazol-3-amines present unique mechanistic hurdles. The isoxazole ring system, while stable under neutral conditions, is notoriously sensitive to strong bases and is easily cleaved to provide difunctionalized open-chain compounds[1].

This guide provides an objective, data-driven comparison between the traditional building block, 3-amino-5-methylisoxazole , and the sterically tuned alternative, 5-mesitylisoxazol-3-amine , detailing the causality behind their divergent performances in C-N cross-coupling workflows.

Structural and Mechanistic Causality

To understand why these two substrates behave differently under cross-coupling conditions, we must analyze their structural microenvironments. Buchwald-Hartwig reactions rely on transition metal catalysts, specialized ligands, and strong bases to drive the arylamination cycle[3]. The choice of substrate directly dictates the survivability of the catalyst and the heterocycle itself.

The Liability of 3-Amino-5-methylisoxazole

The 5-methyl group offers negligible steric shielding to the vulnerable N-O bond of the isoxazole core. More critically, the protons on the 5-methyl group possess weak acidity. Under the strongly basic conditions (e.g., using NaOtBu or LiHMDS) required for rapid Pd-catalyzed C-N bond formation, competitive deprotonation occurs. This leads to enolate-like intermediates that trigger N-O bond cleavage and ring-opening degradation[4]. Consequently, chemists are forced to use weaker bases (like Cs2​CO3​ ), which decelerates the reductive elimination step and increases the required catalyst loading.

The Strategic Advantage of 5-Mesitylisoxazol-3-amine

The incorporation of a bulky mesityl (2,4,6-trimethylphenyl) group at the C5 position fundamentally rewrites the substrate's reactivity profile through two causal mechanisms:

  • Eradication of Alpha-Protons: The mesityl group lacks acidic alpha-protons, completely shutting down the base-mediated deprotonation pathway. This allows for the use of highly active, strong bases like NaOtBu .

  • Steric Shielding: The ortho-methyl groups of the mesityl ring project over the isoxazole plane. This steric "umbrella" protects the N-O bond from nucleophilic attack and prevents the basic ring nitrogen from coordinating to and poisoning the palladium catalyst. Furthermore, the lipophilic mesityl group drastically increases solubility in non-polar solvents like toluene, which is the optimal medium for bulky, highly active phosphine ligands (e.g., BrettPhos).

Divergence cluster_methyl 3-Amino-5-methylisoxazole cluster_mesityl 5-Mesitylisoxazol-3-amine Start Buchwald-Hartwig Conditions (Pd Catalyst, Strong Base) M1 Base Attack / Deprotonation Start->M1 S1 Steric Shielding & No Alpha-Protons Start->S1 M2 N-O Bond Cleavage (Ring Opening) M1->M2 M3 Low Yield / Complex Mixture M2->M3 S2 Efficient Amine Coordination S1->S2 S3 High Yield C-N Coupling S2->S3

Mechanistic divergence of isoxazoles under basic cross-coupling conditions.

Performance Comparison: Data & Metrics

The structural differences translate directly into measurable laboratory performance. The table below summarizes the optimized parameters and expected outcomes when coupling these amines with standard aryl bromides.

Parameter3-Amino-5-methylisoxazole5-Mesitylisoxazol-3-amineMechanistic Rationale
Optimal Base Cs2​CO3​ (Mild) NaOtBu (Strong)5-methyl protons are acidic; requires mild base to prevent deprotonation.
Typical Yield 35 – 55%85 – 95%Mesityl steric bulk prevents N-O cleavage and off-target Pd coordination.
Catalyst Loading 5 – 10 mol% Pd1 – 2 mol% PdUnshielded isoxazole nitrogen in the methyl variant can poison Pd species.
Optimal Solvent 1,4-DioxaneTolueneMesityl group drastically increases lipophilicity and solubility in toluene.
Reaction Time 16 – 24 hours4 – 6 hoursStronger base and higher solubility accelerate the catalytic cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the integrity of the reaction at critical stages.

Protocol A: High-Efficiency Coupling of 5-Mesitylisoxazol-3-amine

This protocol leverages the stability of the mesityl variant to utilize a highly active catalyst system.

Reagents: 5-Mesitylisoxazol-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2​(dba)3​ (1 mol%), tBuBrettPhos (2.5 mol%), NaOtBu (1.4 equiv). Solvent: Anhydrous Toluene (0.2 M).

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ , tBuBrettPhos , and NaOtBu .

  • Validation Checkpoint 1 (Catalyst Activation): Add a small portion of toluene. A rapid color shift from deep purple/red ( Pd2​(dba)3​ ) to dark orange/brown confirms the formation of the active Ln​Pd(0) species. If the solution turns black, Pd black has precipitated, indicating oxygen ingress or wet solvent.

  • Add 5-Mesitylisoxazol-3-amine and the aryl bromide, followed by the remaining anhydrous toluene. Seal the tube and remove it from the glovebox.

  • Stir at 90 °C for 4-6 hours.

  • Validation Checkpoint 2 (Reaction Monitoring): Monitor via TLC (Hexanes/EtOAc). The mesityl derivative's high lipophilicity ensures it runs significantly higher on normal-phase silica compared to polar degradation products, allowing for unambiguous tracking of starting material consumption.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Protocol B: Stability-Adapted Coupling of 3-Amino-5-methylisoxazole

This protocol is adapted to mitigate the base-sensitivity of the 5-methyl variant.

Reagents: 3-Amino-5-methylisoxazole (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)2​ (5 mol%), XantPhos (10 mol%), Cs2​CO3​ (2.0 equiv). Solvent: Anhydrous 1,4-Dioxane (0.15 M).

Step-by-Step Procedure:

  • Charge a flask with Pd(OAc)2​ , XantPhos, and Cs2​CO3​ . (Note: NaOtBu is strictly avoided to prevent deprotonation of the 5-methyl group).

  • Add 3-Amino-5-methylisoxazole and the aryl bromide. Suspend the mixture in 1,4-Dioxane.

  • Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative degradation of the delicate isoxazole ring.

  • Heat at 100 °C for 16-24 hours. Kinetics are intentionally slowed due to the weaker base.

  • Perform an aqueous workup to remove inorganic salts prior to chromatography, as the polar product will streak heavily in the presence of residual cesium salts.

Workflow Step1 Catalyst Activation Pd2(dba)3 + Ligand Step2 Oxidative Addition Aryl Halide Step1->Step2 Fast Step3 Amine Binding 5-Mesityl Variant Step2->Step3 High Solubility Step4 Deprotonation NaOtBu Step3->Step4 No Ring Cleavage Step5 Reductive Elimination Product Release Step4->Step5 Clean Conversion

Optimized Buchwald-Hartwig catalytic cycle utilizing 5-mesitylisoxazol-3-amine.

Conclusion & Strategic Recommendations

For drug development professionals scaling up N-aryl isoxazole libraries, the choice of building block is paramount. While 3-amino-5-methylisoxazole remains a cost-effective starting material for simple condensations, its liability in strong-base environments makes it a bottleneck in high-throughput Pd-catalyzed cross-couplings.

5-Mesitylisoxazol-3-amine serves as a superior, "plug-and-play" alternative. By leveraging steric shielding and eliminating acidic alpha-protons, it preserves the integrity of the isoxazole ring, prevents catalyst poisoning, and allows chemists to deploy highly active catalyst systems. The result is a dramatic increase in yield, lower catalyst loadings, and significantly cleaner crude reaction profiles.

Sources

Comparative

A Comparative Guide to Validated HPLC-UV Methodologies for the Quantification of 5-Mesitylisoxazol-3-amine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the rigorous and validated quantification of acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of 5-Mesitylisoxazol-3-amine, a novel isoxazole derivative with significant therapeutic potential. Authored from the perspective of a seasoned application scientist, this document delves into the causal reasoning behind methodological choices, presents a robust validation framework grounded in ICH Q2(R1) guidelines, and offers transparent, data-driven comparisons to empower researchers in their analytical endeavors.

Foundational Principles: Method Development Rationale

The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. For 5-Mesitylisoxazol-3-amine, while specific experimental data is proprietary, we can infer key characteristics from its structure—an aromatic amine fused to a mesityl-substituted isoxazole ring. This structure suggests a non-polar character, making it an ideal candidate for reversed-phase HPLC. The presence of the amine group (a weak base) and the isoxazole ring implies that the mobile phase pH will be a critical parameter influencing retention and peak shape. The aromatic nature of the molecule indicates strong ultraviolet (UV) absorbance, making UV detection a suitable and cost-effective choice for quantification.

Based on these initial considerations, two primary HPLC methods were developed and validated for comparison:

  • Method A (Proposed Method): A classic reversed-phase separation on a C18 stationary phase. This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and broad applicability.

  • Method B (Alternative Method): An alternative reversed-phase separation utilizing a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity to C18, particularly for aromatic and halogenated compounds, through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.

Comparative Methodologies

A side-by-side comparison of the chromatographic conditions for both methods is presented below.

ParameterMethod A: C18 Stationary PhaseMethod B: PFP Stationary Phase
Column C18, 4.6 x 150 mm, 5 µmPFP, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40, v/v)Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (55:45, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

The choice of a neutral pH (6.8) for the mobile phase buffer is a deliberate strategy to ensure the amine group of 5-Mesitylisoxazol-3-amine is in a consistent, non-ionized state, thereby promoting better peak shape and reproducible retention. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The detection wavelength of 254 nm was chosen as it is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the analyte.

The Gauntlet of Validation: A Head-to-Head Comparison

A rigorous validation of both HPLC methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2]. The objective of this validation is to demonstrate that the analytical procedures are fit for their intended purpose[3]. The following parameters were assessed:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To evaluate specificity, a solution containing 5-Mesitylisoxazol-3-amine was spiked with a mixture of its potential synthetic precursors and forced degradation products.

Experimental Protocol:

  • Prepare a solution of 5-Mesitylisoxazol-3-amine at a concentration of 50 µg/mL.

  • Prepare a mixture of potential impurities and degradation products.

  • Spike the analyte solution with the impurity mixture.

  • Inject the spiked solution and a blank (diluent) into the HPLC system for both Method A and Method B.

  • Assess the chromatograms for any co-eluting peaks at the retention time of 5-Mesitylisoxazol-3-amine.

Results:

MethodAnalyte Retention Time (min)Resolution from Nearest ImpurityPeak Purity Index
Method A (C18) 5.2> 2.0> 0.999
Method B (PFP) 6.8> 2.0> 0.999

Both methods demonstrated excellent specificity, with no interference from potential impurities at the retention time of the analyte peak. The higher retention time on the PFP column suggests a stronger interaction with the stationary phase.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a stock solution of 5-Mesitylisoxazol-3-amine at 1 mg/mL.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 10 - 100 µg/mL).

  • Inject each standard in triplicate for both methods.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

MethodRange (µg/mL)Correlation Coefficient (r²)
Method A (C18) 10 - 1000.9998
Method B (PFP) 10 - 1000.9995

Both methods exhibited excellent linearity over the tested range, with correlation coefficients well above the typical acceptance criterion of >0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare placebo samples (matrix without the analyte).

  • Spike the placebo with 5-Mesitylisoxazol-3-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using both methods and calculate the percentage recovery.

Results:

MethodSpike LevelMean Recovery (%)
Method A (C18) 80%99.5
100%100.2
120%99.8
Method B (PFP) 80%99.2
100%100.5
120%99.6

Both methods demonstrated high accuracy, with recovery values falling within the standard acceptance criteria of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of 5-Mesitylisoxazol-3-amine at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

Results:

MethodRepeatability (%RSD)Intermediate Precision (%RSD)
Method A (C18) 0.81.2
Method B (PFP) 1.11.5

Both methods are highly precise, with %RSD values well below the typical acceptance limit of <2%. Method A demonstrated slightly better precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

MethodLOD (µg/mL)LOQ (µg/mL)
Method A (C18) 0.51.5
Method B (PFP) 0.72.1

Method A demonstrated a slightly lower LOD and LOQ, indicating better sensitivity.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Parameters to vary include:

    • Mobile phase composition (±2%)

    • Mobile phase pH (±0.2 units)

    • Column temperature (±2 °C)

    • Flow rate (±0.1 mL/min)

  • Analyze a sample of 5-Mesitylisoxazol-3-amine under each varied condition and evaluate the impact on retention time, peak area, and peak shape.

Results: Both methods were found to be robust, with no significant changes in the results when small variations were introduced to the method parameters. The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) Analyte_Properties Analyte Physicochemical Properties Method_Selection Initial Method Selection (Column, Mobile Phase) Analyte_Properties->Method_Selection Optimization Method Optimization Method_Selection->Optimization Specificity Specificity Optimization->Specificity Proceed to Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Final Validated Method caption Figure 1: HPLC Method Validation Workflow. Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is correctly measured Linearity Linearity Linearity->Accuracy underpins accurate quantification Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision interrelated LOQ LOQ Precision->LOQ required for quantitation LOQ->Range defines lower limit caption Figure 2: Interdependence of Validation Parameters.

Caption: Figure 2: Interdependence of Validation Parameters.

Conclusion and Recommendations

Both the C18 (Method A) and PFP (Method B) HPLC methods are demonstrated to be valid for the quantification of 5-Mesitylisoxazol-3-amine, meeting all acceptance criteria as per ICH Q2(R1) guidelines.

Method A (C18) is recommended as the primary method for routine quality control analysis due to its slightly superior performance in terms of precision and sensitivity (lower LOD/LOQ). The ubiquity of C18 columns also makes this method more readily transferable between laboratories.

Method B (PFP) serves as an excellent orthogonal method. Its different selectivity provides a high degree of confidence in the analytical results and would be particularly valuable for conformity testing, stability studies where novel degradation products may arise, and for method troubleshooting.

Ultimately, the choice of method may depend on the specific application and available resources. This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the generation of reliable and defensible analytical data in the development of 5-Mesitylisoxazol-3-amine.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

Comparative Reactivity of 5-Mesitylisoxazol-3-amine vs. Standard Isoxazole Amines: A Technical Guide

Isoxazol-3-amines are highly versatile heterocyclic building blocks that possess a delicate balance of nucleophilic and electrophilic reactive sites. In drug discovery and materials science, the substitution pattern on t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Isoxazol-3-amines are highly versatile heterocyclic building blocks that possess a delicate balance of nucleophilic and electrophilic reactive sites. In drug discovery and materials science, the substitution pattern on the isoxazole ring dictates the molecule's chemical behavior. Introducing a bulky mesityl (2,4,6-trimethylphenyl) group at the C5 position—forming 5-Mesitylisoxazol-3-amine —fundamentally alters the molecule's reactivity profile compared to standard analogs like 5-methylisoxazol-3-amine and 5-phenylisoxazol-3-amine.

This guide provides an objective, data-driven comparison of these reactivity differences, focusing on amine nucleophilicity, electrophilic aromatic substitution (SEAr), and transition metal coordination.

Comparative Reactivity Profiling

Nucleophilic Amine Reactivity (C3 Position)

The primary amine at the C3 position is the dominant nucleophilic center of the molecule. In standard derivatives like 5-methylisoxazol-3-amine, the amine readily attacks activated enol ethers (e.g., diethyl ethoxymethylenemalonate) to form intermediate isoxazolyl enamines, which subsequently cyclize into isoxazolopyrimidinones [1].

The Mesityl Effect: In 5-Mesitylisoxazol-3-amine, the bulky mesityl group is forced into an orthogonal conformation relative to the isoxazole ring to minimize steric clash between its ortho-methyl groups and the isoxazole oxygen. This orthogonal geometry prevents extended π -conjugation. As a result, the mesityl group acts primarily through inductive effects rather than resonance, localizing electron density on the isoxazole ring and maintaining high amine nucleophilicity. Because the steric bulk is isolated at C5, it does not impede nucleophilic attacks at the distant C3 position.

Electrophilic Aromatic Substitution (SEAr) at C4

While the isoxazole ring is inherently electron-deficient, SEAr reactions (such as halogenation or nitration) typically occur at the C4 position, which has the highest electron density relative to the heteroatoms [2]. For 5-methylisoxazol-3-amine, halogenation at C4 proceeds rapidly and often requires strict stoichiometric control to prevent over-reaction.

The Mesityl Effect: The 5-mesityl group provides a massive steric umbrella over the adjacent C4 position. The ortho-methyl groups of the mesityl ring physically block the trajectory of incoming electrophiles, severely retarding or completely inhibiting C4 substitution. This makes 5-Mesitylisoxazol-3-amine an ideal scaffold when C4-unsubstituted integrity is required during downstream synthetic steps.

Transition Metal Coordination (Palladium Catalysis)

Isoxazol-3-amines serve as excellent N -donor ligands for Palladium(II) in cross-coupling reactions (e.g., Suzuki-Miyaura). 5-arylisoxazol-3-amines coordinate to palladium to form highly active trans-dichlorobis(isoxazol-3-amine)palladium(II) complexes [3].

The Mesityl Effect: The mesityl variant excels in coordination chemistry. The steric bulk creates a "pincer-like" microenvironment that shields the palladium center. This steric protection prevents the catalyst from degrading into inactive palladium black, thereby achieving significantly higher Turnover Numbers (TON) than the 5-methyl or 5-phenyl analogs.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics across three distinct isoxazole amine scaffolds.

Reactivity Parameter5-Methylisoxazol-3-amine5-Phenylisoxazol-3-amine5-Mesitylisoxazol-3-amine
C3-Amine Nucleophilicity High (Primary nucleophilic site)Moderate (Delocalization via phenyl)High (Orthogonal mesityl prevents resonance depletion)
C4 SEAr Susceptibility High (Readily halogenated/nitrated)Moderate (Phenyl provides minor steric bulk)Very Low (Sterically blocked by ortho-methyls)
Pd(II) Coordination Stability Low (Forms unstable/oligomeric complexes)High (Forms stable trans-dichloro complexes)Exceptional (High-TON; catalyst degradation prevented)
N-O Bond Lability Highly labile to reductive cleavageLabileModerately Stable (Steric protection of the ring)

Reactivity Pathways Visualization

The diagram below maps the divergent mechanistic pathways of 5-Mesitylisoxazol-3-amine, highlighting how steric modulation dictates synthetic outcomes.

ReactivityComparison Mesityl 5-Mesitylisoxazol-3-amine Enol Activated Enol Ethers (Electrophile) Mesityl->Enol Nucleophilic Attack (C3) Electrophile SEAr Electrophiles (e.g., Br2, NO2+) Mesityl->Electrophile SEAr Pathway (C4) Pd PdCl2(MeCN)2 (Metal Precursor) Mesityl->Pd N-Coordination Pyrim Isoxazolopyrimidinones (High Yield Cyclization) Enol->Pyrim Intramolecular Cyclization Blocked C4 Substitution Blocked (Steric Shielding) Electrophile->Blocked Ortho-Methyl Steric Clash Catalyst Stable Pd(II) Catalyst (High TON) Pd->Catalyst Ligand Exchange

Caption: Divergent reactivity pathways of 5-Mesitylisoxazol-3-amine demonstrating steric modulation.

Experimental Methodologies

The following protocols represent self-validating experimental systems designed to leverage the specific reactivity of isoxazole amines.

Protocol 1: Synthesis of Isoxazolopyrimidinones via Nucleophilic Condensation

This protocol utilizes the C3-amine's nucleophilicity to build fused bicyclic systems.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-Mesitylisoxazol-3-amine and 1.0 equivalent of diethyl ethoxymethylenemalonate in anhydrous xylene (0.2 M concentration).

  • Condensation & Cyclization: Heat the mixture to reflux (140 °C) under a nitrogen atmosphere for 48 hours.

    • Causality Insight: Xylene is explicitly selected as the solvent because its high boiling point provides the necessary thermal energy to drive the elimination of ethanol during the final intramolecular cyclization step. Using lower-boiling solvents like ethanol traps the reaction at the open-chain isoxazolyl enamine intermediate [1].

  • Isolation & Validation: Cool the mixture to room temperature. The fused isoxazolopyrimidinone will precipitate. Filter and wash with cold cyclohexane.

    • Self-Validation: The success of the cyclization is analytically confirmed by IR spectroscopy; the disappearance of the ester carbonyl stretch ( 1720 cm −1 ) indicates complete ring closure.

Protocol 2: Preparation of High-TON Pd(II) Catalytic Complexes

This protocol isolates the sterically shielded palladium complex for downstream Suzuki-Miyaura coupling.

  • Precursor Activation: Suspend 1.0 equivalent of bis(acetonitrile)dichloropalladium(II) [PdCl2​(MeCN)2​] in anhydrous dichloromethane.

  • Ligand Exchange: Add 2.0 equivalents of 5-Mesitylisoxazol-3-amine dropwise at room temperature. Stir for 2 hours.

    • Causality Insight: Acetonitrile is chosen as the leaving ligand because it is labile enough to be displaced by the isoxazole amine, yet stable enough to keep the Pd(II) center soluble. The reaction is strictly conducted at room temperature to prevent the premature reduction of Pd(II) to Pd(0), a common failure mode when heating electron-rich amines with palladium [3].

  • Isolation & Validation: Concentrate the solvent under reduced pressure and precipitate the complex using diethyl ether.

    • Self-Validation: The ligand exchange is visually validated by a distinct color shift from the orange precursor to a pale yellow solid, confirming the formation of the thermodynamically stable square-planar trans-dichloro complex.

References

  • Khalfallah, A. (2022). "REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS." Moroccan Journal of Heterocyclic Chemistry.[Link]

  • Science of Synthesis. (2004). "Product Class 9: Isoxazoles." Thieme.[Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Mesitylisoxazol-3-amine Derivatives in Biological Screening

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 5-Mesitylisoxazol-3-amine core, in particular, offers a unique three-dimensional structure that presents exciting opportunities for novel therapeutic development. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel derivatives of this class. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. Our focus is on establishing self-validating systems that generate reliable, comparable data across different biological applications.

Part 1: The High-Throughput Screening (HTS) Cascade: A Strategy for Efficient Discovery

In early-stage drug discovery, efficiency is paramount. It is neither practical nor cost-effective to run every compound through a full battery of complex assays. Therefore, we employ a tiered or cascaded approach.[4] The process begins with a broad, rapid primary screen to identify "hits" from a large library of derivatives.[5] These initial hits are then subjected to more specific and complex secondary assays to confirm their activity and elucidate their mechanism of action. This funnel-like approach ensures that resources are focused on the most promising candidates.

High-throughput screening integrates robotics, liquid handling devices, and sensitive plate readers to automate the testing of thousands of compounds quickly.[6][7] This automation minimizes human error and ensures the high degree of reproducibility necessary for accurate benchmarking.[7]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (5-Mesitylisoxazol-3-amine Derivatives) Primary_Assay Primary High-Throughput Screen (e.g., Cell Viability Assay) Compound_Library->Primary_Assay Automated Dispensing Hit_ID Hit Identification (Active Compounds) Primary_Assay->Hit_ID Data Analysis Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Hit Confirmation Target_Assay Target-Specific Assays (e.g., Kinase, Microbial) Dose_Response->Target_Assay Mechanism of Action SAR Structure-Activity Relationship (SAR) & Lead Optimization Target_Assay->SAR Final_Candidate Preclinical Candidate SAR->Final_Candidate

Caption: High-Throughput Screening (HTS) cascade for drug discovery.

Part 2: Benchmarking in Anticancer Applications

Isoxazole derivatives have frequently been identified as potent anticancer agents, often acting through the inhibition of protein kinases or the induction of apoptosis.[1][2] Our benchmarking strategy will, therefore, begin with a general cytotoxicity screen, followed by a more specific kinase inhibition assay for confirmed hits.

A. Primary Screen: Cell Viability (XTT Assay)

To assess the general cytotoxic or anti-proliferative effects of the derivatives, a cell viability assay is the logical first step. While several tetrazolium-based assays exist, such as the classic MTT assay, we recommend the XTT assay. The primary advantage of XTT is that its formazan product is water-soluble, eliminating the need for a separate solubilization step which is required for the insoluble crystals formed in the MTT assay.[8][9] This simplification reduces handling steps, minimizes the risk of error from incomplete solubilization, and makes the protocol more amenable to high-throughput automation.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Mesitylisoxazol-3-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT reagent, add 100 µL of the electron-coupling reagent.

  • Labeling: Add 50 µL of the activated XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for 4-6 hours at 37°C in the 5% CO₂ incubator. The incubation time should be optimized based on the metabolic rate of the cell line used.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader (spectrophotometer). A reference wavelength of 650 nm is used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Derivative IDScaffold ModificationHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hep3B IC₅₀ (µM)
MIA-001 Parent Compound45.2> 5038.7
MIA-002 4-Fluoro substitution15.5[11]39.8[11]23.1[11]
MIA-003 4-Chloro substitution12.825.419.9
MIA-004 3,4-Dichloro substitution5.911.28.4
Doxorubicin Control0.90.71.1

Note: Data are hypothetical examples for illustrative purposes, with some values adapted from literature on similar isoxazole-carboxamides for context.[11]

B. Secondary Screen: Kinase Inhibition Profiling

Many small-molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. A hit from the primary cytotoxicity screen that shows significant potency should be evaluated for its effect on specific kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] Its universal nature allows it to be used for virtually any kinase, making it ideal for profiling inhibitors against a panel of targets.[12]

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A activates Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B phosphorylates Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C phosphorylates TF Transcription Factor Kinase_C->TF activates Inhibitor 5-Mesitylisoxazol-3-amine Derivative Inhibitor->Kinase_B INHIBITS Gene Gene Expression (Proliferation, Survival) TF->Gene Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare Serial Dilutions of Derivatives Plate_Inoculation Inoculate 96-Well Plate (Compounds + Microbes) Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate 18-24h at 37°C Plate_Inoculation->Incubation Visual_Read Visually Inspect for Turbidity (Growth) Incubation->Visual_Read MIC_Determination Determine MIC (Lowest Clear Well) Visual_Read->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final volumes should be 100 µL per well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [13]

Derivative IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
MIA-007 1664> 128
MIA-008 83264
MIA-009 41632
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

Note: Data are hypothetical examples for illustrative purposes.

Conclusion

This guide outlines a systematic, multi-tiered approach to benchmarking the biological activity of novel 5-Mesitylisoxazol-3-amine derivatives. By starting with a broad, high-throughput cell viability screen and progressing to more specific, mechanism-based assays such as kinase inhibition and antimicrobial susceptibility testing, researchers can efficiently identify and prioritize the most promising compounds for further development. The causality behind choosing specific assays, such as XTT over MTT and broth microdilution for quantitative MIC data, is crucial for generating robust and reliable results. Adherence to these detailed protocols and data comparison frameworks will empower drug discovery teams to make informed decisions, ultimately accelerating the journey from chemical library to preclinical candidate.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Center for Biotechnology Information. [Link]

  • An Overview of High Throughput Screening. (2024). The Scientist. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Antimicrobial Susceptibility Testing - Antiviral. (n.d.). Creative Diagnostics. [Link]

  • Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (n.d.). National Center for Biotechnology Information. [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. [Link]

  • High-throughput screening: accelerating drug discovery. (2024). BMG LABTECH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS One. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). ChemCopilot. [Link]

  • XTT Assays vs MTT. (2025). Biotech Spain. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation for 5-Mesitylisoxazol-3-amine

This guide provides a comprehensive overview of mass spectrometry (MS) validation techniques for the quantitative and qualitative analysis of 5-Mesitylisoxazol-3-amine. Designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of mass spectrometry (MS) validation techniques for the quantitative and qualitative analysis of 5-Mesitylisoxazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, compares alternative analytical technologies, and provides a framework for developing a robust, self-validating analytical system suitable for regulatory scrutiny.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and incorporates modern, high-resolution techniques to address the unique challenges of this molecule.[1][2][3][4]

Understanding the Analyte: 5-Mesitylisoxazol-3-amine

Before designing a validation strategy, understanding the physicochemical properties of 5-Mesitylisoxazol-3-amine is critical. Its structure, featuring a substituted isoxazole ring, a bulky mesityl group, and a primary amine, dictates its behavior in a mass spectrometer.

  • Ionization: The primary amine group is a ready site for protonation, making Electrospray Ionization (ESI) in positive mode the logical first choice for generating a strong parent ion signal ([M+H]⁺).

  • Fragmentation: The isoxazole ring and the bonds connecting the functional groups are expected to be the primary sites of fragmentation under collision-induced dissociation (CID). A predicted fragmentation pathway is essential for developing a highly selective Multiple Reaction Monitoring (MRM) method.

  • Potential Isomers: The synthesis of this molecule could potentially lead to structural isomers, which may have identical masses.[5] Differentiating these isobars is a critical validation parameter and may require advanced techniques beyond conventional LC-MS/MS.[5][6][7]

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 5-Mesitylisoxazol-3-amine. This predictive model is the foundation for selecting precursor and product ions in a tandem mass spectrometry (MS/MS) experiment.

G cluster_frags Predicted Fragments parent 5-Mesitylisoxazol-3-amine [M+H]⁺ m/z = 217.13 frag1 Loss of NH₃ m/z = 200.10 parent->frag1 CID frag2 Mesityl Cation m/z = 119.09 parent->frag2 CID frag3 Isoxazole Ring Fragment m/z = 98.04 parent->frag3 CID

Caption: Predicted CID fragmentation of 5-Mesitylisoxazol-3-amine.

Core Validation Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For routine quantification in complex matrices like plasma or tissue homogenates, a validated LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer is the industry standard.[8] The validation process must demonstrate that the method is suitable for its intended purpose, providing documented evidence of its performance.[9]

Experimental Protocol: LC-MS/MS Method Development and Validation

1. System Suitability:

  • Objective: To ensure the analytical system is performing correctly before initiating the validation run.
  • Procedure: Inject a standard solution of 5-Mesitylisoxazol-3-amine and a suitable internal standard (e.g., a stable isotope-labeled version) multiple times (n=6).
  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.[10]

2. Validation Parameters (as per ICH Q2(R1)): [1][3][4]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[8]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range To establish the relationship between analyte concentration and instrument response and the concentration range over which this relationship is maintained.[8]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at the lower limit).
Accuracy To determine the closeness of the measured value to the true value.[8]The mean recovery should be within 85-115% of the nominal concentration for Quality Control (QC) samples at low, medium, and high concentrations.[10]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]RSD ≤ 15% for QC samples (≤ 20% at the Lower Limit of Quantification).[10][11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]S/N ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).[11]
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate).No significant impact on results; system suitability criteria are met.
Workflow for LC-MS/MS Validation

The following diagram outlines the logical flow of a comprehensive validation study.

G A Method Development (LC & MS Optimization) B Validation Protocol Definition (ICH Q2(R1)) A->B C System Suitability Test B->C D Specificity & Selectivity (Blank Matrix Analysis) C->D E Linearity & Range (Calibration Curve) F Accuracy & Precision (QC Samples: LLOQ, LQC, MQC, HQC) G LOD & LOQ Determination H Robustness Study (Deliberate Parameter Variation) D->E E->F F->G G->H I Validation Report Generation H->I

Caption: A structured workflow for analytical method validation.

Comparative Analysis: Alternative & Advanced MS Techniques

While LC-MS/MS on a QqQ is the workhorse for targeted quantification, it may not be sufficient for all analytical challenges, especially during drug development.[12] High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) offer significant advantages.[13][14][15][16]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide extremely high mass accuracy (typically < 5 ppm).[13][17] This capability is invaluable for:

  • Impurity Profiling: HRMS can detect and identify unknown impurities by determining their elemental composition from the accurate mass measurement. This is crucial for meeting regulatory requirements for impurity characterization.[12][17]

  • Structural Elucidation: The high resolution allows for the differentiation of compounds with very similar nominal masses, aiding in the structural confirmation of the active pharmaceutical ingredient (API) and its metabolites.[13]

  • Reduced Method Development: In some cases, the high selectivity of HRMS can reduce the need for extensive chromatographic separation, speeding up analysis.[12]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS adds another dimension of separation by differentiating ions based on their size, shape, and charge (their collision cross-section, or CCS) in the gas phase.[14][15][16][18] This technique is particularly powerful for:

  • Isomer Separation: IMS-MS can separate isomers that are indistinguishable by mass alone and may co-elute chromatographically.[6][16][19] This is a critical advantage for ensuring the correct isomeric form of 5-Mesitylisoxazol-3-amine is being quantified.

  • Enhanced Specificity: By providing an additional separation step, IMS reduces background noise and increases confidence in analyte identification, especially in complex matrices.[16]

Performance Comparison
TechniquePrimary ApplicationKey AdvantageKey Limitation
LC-MS/MS (QqQ) Targeted QuantificationHighest sensitivity and widest linear dynamic range for quantification.[8][20]Limited to known analytes; provides no information on unknowns.
LC-HRMS (Orbitrap/TOF) Impurity Profiling, Structural ElucidationHigh mass accuracy allows for elemental composition determination and identification of unknown compounds.[12][13][17]Generally lower sensitivity and narrower linear range for quantification compared to QqQ.
LC-IMS-MS Isomer Separation, Complex Mixture AnalysisSeparates ions based on shape (CCS), enabling differentiation of isomers and isobars.[6][14][16]CCS values are not yet standardized across all platforms; may require specialized expertise.

Conclusion: A Phased Approach to Validation

The validation of an analytical method for 5-Mesitylisoxazol-3-amine should be a life-cycle process. For early-stage discovery and pharmacokinetic studies, a well-validated LC-MS/MS method provides the necessary speed and sensitivity. As the drug candidate progresses through development, incorporating HRMS for comprehensive impurity profiling becomes essential to meet regulatory expectations.[12][21] Furthermore, if there is any suspicion of isomeric impurities, the implementation of an IMS-MS method should be strongly considered to ensure the ultimate specificity and quality of the analytical data. This multi-faceted approach ensures not only the accuracy and reliability of the data but also the overall integrity and safety of the drug development program.

References

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Excellims. (n.d.). Ion mobility spectrometry in pharmaceutical analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Ion-Mobility Spectrometers.
  • Baumbach, J. I. (2009). Ion mobility spectrometry for pharmacokinetic studies – exemplary application. PMC.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Taylor & Francis Online. (2022, November 3). Ion Mobility Mass Spectrometry Development and Applications.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ProPharma Group. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Shimadzu Corp. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Taylor & Francis. (2025, December 11). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • ACS Publications. (2025, May 12). Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviole.
  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • PubMed. (2008, September 1). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

Sources

Safety & Regulatory Compliance

Safety

5-Mesitylisoxazol-3-amine proper disposal procedures

This technical guide provides essential safety, logistical, and operational procedures for the proper handling and disposal of 5-Mesitylisoxazol-3-amine . Designed for researchers and drug development professionals, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides essential safety, logistical, and operational procedures for the proper handling and disposal of 5-Mesitylisoxazol-3-amine . Designed for researchers and drug development professionals, this document synthesizes chemical hazard profiling with field-proven waste management protocols to ensure laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Causality

5-Mesitylisoxazol-3-amine (CAS: 1267442-98-7) is a synthetic heterocyclic amine frequently utilized as a building block in medicinal chemistry[1]. Designing a safe disposal protocol requires a deep understanding of its structural vulnerabilities:

  • Thermal Instability of the Isoxazole Ring: The molecule contains a five-membered isoxazole ring characterized by an adjacent nitrogen-oxygen (N-O) bond. This bond is relatively weak and susceptible to exothermic cleavage under thermal stress. While the bulky mesityl (2,4,6-trimethylphenyl) group provides some steric stabilization, parent compounds like 3-aminoisoxazole are known to decompose explosively at temperatures as low as 186 °C[2]. Consequently, waste streams containing this compound must be strictly isolated from heat sources.

  • Amine Reactivity: The exocyclic 3-amino group is mildly basic and nucleophilic. Mixing this compound with strong acids or acid chlorides in a waste carboy will trigger rapid, exothermic protonation or acylation, potentially leading to dangerous pressure buildup[3].

  • Combustion Byproducts: As a nitrogen-rich organic compound, its thermal destruction generates highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[3].

Quantitative Data & Risk Assessment

To facilitate rapid risk assessment, the quantitative properties and required Personal Protective Equipment (PPE) are summarized below.

Property / HazardValue / SpecificationDisposal & Safety Implication
Chemical Name 5-Mesitylisoxazol-3-amineN/A
CAS Number 1267442-98-7Essential for EHS waste tracking and manifesting[1].
Molecular Formula C12H14N2O (MW: 202.26 g/mol )High nitrogen content dictates the need for NOx scrubbers during terminal incineration.
Physical State Solid (Crystalline Powder)High risk of aerosolization; dry sweeping must be strictly avoided.
GHS Classifications H315, H319, H335Causes skin, eye, and respiratory tract irritation[4].
Required PPE (Level C) N95/P100 Respirator, Double Nitrile Gloves, Splash GogglesMandatory during spill cleanup to prevent dermal absorption and inhalation of fine particulates.

Spill Management & Decontamination Workflow

Accidental releases of solid 5-Mesitylisoxazol-3-amine pose an immediate inhalation and contact hazard. The following step-by-step methodology ensures a self-validating containment and decontamination process.

Step-by-Step Decontamination Methodology:

  • Evacuation & Ventilation: Immediately cordon off the spill area. Ensure local exhaust ventilation (e.g., fume hood or ceiling snorkels) is operating at maximum capacity to capture aerosolized dust.

  • PPE Donning: Operators must equip Level C PPE, including a particulate respirator, to mitigate the H335 respiratory irritation hazard[4].

  • Dust Suppression (Causality Step): Do not dry sweep. Dry sweeping aerosolizes the microcrystalline powder. Instead, lightly mist the spill with a 70% ethanol/water solution, or cover it with solvent-dampened universal absorbent pads. The solvent reduces the surface tension, trapping the powder.

  • Collection: Carefully scoop the dampened material using a non-sparking, disposable plastic spatula. Transfer the slurry into a heavy-duty, puncture-resistant hazardous waste bag.

  • Surface Scrub: Wash the affected surface with a solvent that readily dissolves the compound (e.g., isopropanol), followed by a secondary scrub with an alkaline laboratory detergent and water.

  • System Validation: To validate the decontamination, swab the cleaned surface with a sterile, solvent-wetted applicator. Submit the swab rinsate for rapid HPLC-UV analysis. The absence of the characteristic amine peak confirms the area is chemically safe for routine operations.

SpillResponse A Detect Spill of 5-Mesitylisoxazol-3-amine B Evacuate & Ventilate Area A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Contain Spill (Dampen to Prevent Dust) C->D E Collect Solid Waste (Use Non-Sparking Tools) D->E F Decontaminate Surface (Alcohol/Water Scrub) E->F G Transfer to Dedicated Hazardous Waste Container F->G

Workflow for the safe containment and decontamination of 5-Mesitylisoxazol-3-amine spills.

Standard Disposal & Waste Segregation Protocols

Proper segregation prevents catastrophic in-container reactions and ensures compliance with environmental regulations.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, empty reagent vials, and spill cleanup pads) into a designated, clearly labeled "Non-Halogenated Organic Solid Waste" container.

  • Liquid Waste Segregation: If 5-Mesitylisoxazol-3-amine is dissolved in a solvent (e.g., DMSO for biological assays or Dichloromethane during synthesis), route the waste based on the primary solvent.

    • Critical Causality: Ensure the receiving liquid waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong electrophiles. Mixing will cause exothermic degradation of the isoxazole ring and rapid gas evolution[3].

  • Contaminated Packaging: Empty chemical bottles must be triple-rinsed with an appropriate organic solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. Once triple-rinsed, the bottle can be defaced and disposed of according to institutional glass/plastic waste policies.

DisposalLogic A 5-Mesitylisoxazol-3-amine Waste Stream B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (Solvent Solutions) A->C D Non-Halogenated Organic Waste Bin B->D E Halogenated or Non-Halogenated (Depends on Solvent) C->E F High-Temperature Incineration (with NOx Scrubber) D->F E->F

Waste segregation and disposal logic for 5-Mesitylisoxazol-3-amine solid and liquid streams.

Regulatory Compliance & Incineration Parameters

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (or international equivalents), heterocyclic amines must be managed as hazardous chemical waste[5].

Because 5-Mesitylisoxazol-3-amine contains a high mass percentage of nitrogen, it cannot be disposed of in standard municipal landfills or low-temperature incinerators. Terminal destruction must be executed by a licensed Environmental Health and Safety (EHS) contractor utilizing high-temperature rotary kiln incineration . The incineration facility must be equipped with a secondary afterburner and an alkaline wet scrubber system to capture and neutralize the nitrogen oxides (NOx) generated during the combustion of the isoxazole ring[3][6].

References

  • [3] Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc. Chemsrc. Available at: [Link]

  • [5] Proceedings National Workshop On Pesticide Waste Disposal Denver Colorado January 28-29 1985 - epa nepis. U.S. Environmental Protection Agency. Available at: [Link]

  • [2] 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem - NIH. National Institutes of Health. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.